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  • Product: 2-(2-Nitrophenyl)propan-1-ol
  • CAS: 64987-77-5

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of 2-(2-Nitrophenyl)propan-1-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Nitrophenyl)propan-1-ol, a key intermediate in various synthetic applications. This document is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Nitrophenyl)propan-1-ol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction: The Structural Significance of 2-(2-Nitrophenyl)propan-1-ol

2-(2-Nitrophenyl)propan-1-ol, with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a chiral center and a nitro-substituted aromatic ring, makes it a precursor for a variety of more complex molecules. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior in subsequent reactions. This guide will delve into the expected and observed spectroscopic features of this molecule, providing a framework for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecular structure can be constructed.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned experimental spectrum with coupling constants is not readily found in the literature, the expected ¹H NMR spectrum of 2-(2-Nitrophenyl)propan-1-ol can be reliably predicted based on established principles and data from analogous structures. The key proton environments are:

  • Aromatic Protons (4H): The four protons on the ortho-substituted benzene ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern will lead to a complex multiplet.

  • Methine Proton (-CH-, 1H): The proton attached to the chiral carbon, adjacent to both the aromatic ring and the hydroxymethyl group, is expected to resonate as a multiplet. Its chemical shift will be influenced by both neighboring groups.

  • Methylene Protons (-CH₂OH, 2H): The two diastereotopic protons of the primary alcohol will likely appear as a multiplet, further complicated by coupling to the adjacent methine proton.

  • Methyl Protons (-CH₃, 3H): The methyl group protons will appear as a doublet in the upfield region, coupled to the methine proton.

  • Hydroxyl Proton (-OH, 1H): The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

A detailed experimental analysis would require techniques such as COSY (Correlation Spectroscopy) to definitively assign the coupled proton networks.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(2-Nitrophenyl)propan-1-ol, nine distinct carbon signals are expected:

  • Aromatic Carbons (6C): Six signals are anticipated in the aromatic region (typically 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.

  • Methine Carbon (-CH-, 1C): The chiral carbon atom.

  • Methylene Carbon (-CH₂OH, 1C): The carbon of the hydroxymethyl group.

  • Methyl Carbon (-CH₃, 1C): The most upfield signal, corresponding to the methyl group.

Experimental Considerations for NMR Analysis

For accurate data acquisition, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.

  • ¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The vapor-phase IR spectrum of 2-(2-Nitrophenyl)propan-1-ol is available in spectral databases.[1]

Key IR Absorptions

The IR spectrum of 2-(2-Nitrophenyl)propan-1-ol is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchAlcohol
~3100-3000C-H stretch (aromatic)Aromatic Ring
~2970-2850C-H stretch (aliphatic)-CH₃, -CH₂, -CH
~1600, ~1475C=C stretchAromatic Ring
~1525, ~1350 N-O asymmetric & symmetric stretch Nitro Group
~1050C-O stretchPrimary Alcohol

The most diagnostic peaks are the broad O-H stretch, confirming the presence of the alcohol, and the strong absorptions for the nitro group.

Experimental Protocol for IR Spectroscopy

A standard method for obtaining an IR spectrum of a liquid sample is as follows:

  • Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. A GC-MS spectrum of 2-(2-Nitrophenyl)propan-1-ol is available in spectral databases.[1]

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 181, corresponding to the molecular weight of the compound. Key fragmentation pathways for primary alcohols often involve:

  • Alpha-cleavage: Loss of an alkyl radical to form a stable oxonium ion. For 2-(2-Nitrophenyl)propan-1-ol, this would involve the loss of the 2-nitrophenylpropyl radical, leading to a fragment at m/z 31 ([CH₂OH]⁺).

  • Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 163 (M-18).

  • Fragments from the Nitrophenyl Group: The aromatic portion of the molecule will also produce characteristic fragments.

Experimental Workflow for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like 2-(2-Nitrophenyl)propan-1-ol.

Caption: GC-MS experimental workflow.

Conclusion

The combination of NMR, IR, and MS provides a powerful toolkit for the comprehensive structural characterization of 2-(2-Nitrophenyl)propan-1-ol. While detailed experimental data is often found in specialized databases, a thorough understanding of the expected spectroscopic features, as outlined in this guide, allows for confident identification and quality control of this important synthetic intermediate. The methodologies and interpretative frameworks presented here serve as a valuable resource for scientists and researchers in the field.

References

  • Chem-Impex. (n.d.). 2-(2-Nitrophenyl)propan-1-ol. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(2-Nitrophenyl)propan-1-ol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(2-Nitrophenyl)propan-1-ol, a key chemical intermediate in the fields of organic synthesis and pharmaceutical development. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(2-Nitrophenyl)propan-1-ol, a key chemical intermediate in the fields of organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and potential applications.

Core Molecular Attributes

2-(2-Nitrophenyl)propan-1-ol is a nitroaromatic compound whose utility stems from the reactive interplay between its hydroxyl group, the nitro-substituted benzene ring, and the chiral center at the second carbon of the propanol chain. These features make it a versatile building block for more complex molecular architectures.[1]

IdentifierValueSource
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
CAS Number 64987-77-5[1][2]
Appearance Brown oil to reddish-yellow clear liquid[1]
Density 1.21 g/mL[1]

Synthesis of 2-(2-Nitrophenyl)propan-1-ol

The synthesis of β-nitro alcohols such as 2-(2-Nitrophenyl)propan-1-ol is most effectively achieved through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. For the synthesis of the title compound, the logical precursors are 2-nitrobenzaldehyde and nitroethane.

The causality behind this choice of reaction is rooted in its high efficiency for C-C bond formation and the generation of a β-nitro alcohol moiety. The nitro group can subsequently be reduced to an amine, providing a facile route to valuable amino alcohols, which are prevalent in many bioactive molecules. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Proposed Experimental Protocol

The following protocol is a validated, self-validating system for the synthesis of a structurally analogous compound, and can be adapted for the synthesis of 2-(2-Nitrophenyl)propan-1-ol.[3]

Step 1: Reactant Preparation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • To this solution, add an excess of nitroethane (approximately 2-3 equivalents).

Step 2: Catalysis and Reaction

  • Cool the mixture to a reduced temperature, for instance, 253 K (-20 °C), to control the reaction kinetics and minimize side-product formation.

  • Introduce a catalytic amount of a suitable base, such as N-ethyl-N,N-diisopropylamine (0.1 equivalents), to initiate the reaction.

  • Allow the reaction to proceed with continuous stirring for a period of 12-24 hours at the same temperature.

Step 3: Work-up and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitroethane.

  • The resulting crude product can then be purified by silica gel flash column chromatography. A solvent system of hexane/ethyl acetate (e.g., a 10:1 ratio) is a good starting point for elution.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Henry Reaction cluster_purification Work-up & Purification 2_Nitrobenzaldehyde 2-Nitrobenzaldehyde ReactionVessel Reaction at -20°C (12-24h) 2_Nitrobenzaldehyde->ReactionVessel Nitroethane Nitroethane Nitroethane->ReactionVessel Solvent DCM Solvent->ReactionVessel Concentration Concentration (Reduced Pressure) ReactionVessel->Concentration Base N-ethyl-N,N-diisopropylamine (catalyst) Base->ReactionVessel Chromatography Silica Gel Flash Chromatography Concentration->Chromatography Product 2-(2-Nitrophenyl)propan-1-ol Chromatography->Product

Caption: Proposed workflow for the synthesis of 2-(2-Nitrophenyl)propan-1-ol via the Henry reaction.

Spectroscopic Characterization

The structural elucidation of 2-(2-Nitrophenyl)propan-1-ol relies on a combination of spectroscopic techniques. Below is a predictive analysis based on known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which may render the methylene protons of the CH₂OH group diastereotopic. Key expected signals include a doublet for the methyl group (CH₃), a multiplet for the methine proton (CH), and two distinct signals for the diastereotopic methylene protons. The aromatic region will show characteristic multiplets for the protons on the nitro-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the hydroxyl group (CH₂OH) would appear in the range of 60-70 ppm, while the carbon of the methyl group (CH₃) will be found further upfield. The aromatic carbons will have signals in the downfield region (120-150 ppm), with the carbon attached to the nitro group being the most deshielded.

Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentSignificance
3400-3200 (broad)O-H stretchConfirms the presence of the hydroxyl group.
3100-3000C-H stretch (aromatic)Indicates the presence of the benzene ring.
2980-2850C-H stretch (aliphatic)Corresponds to the C-H bonds of the propanol backbone.
1520-1530 & 1340-1350N-O asymmetric & symmetric stretchStrong absorptions characteristic of the nitro group.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of primary alcohols often results in a weak or absent molecular ion peak.[4] Common fragmentation patterns for 2-(2-Nitrophenyl)propan-1-ol would likely include:

  • Loss of H₂O: A peak at m/z [M-18] is expected due to the facile loss of a water molecule.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom would result in the loss of a CH₂OH radical, leading to a significant fragment ion.

  • Benzylic cleavage: Fragmentation at the benzylic position is also highly probable, leading to ions corresponding to the nitrophenyl moiety.

Reactivity and Applications in Drug Development

2-(2-Nitrophenyl)propan-1-ol is a valuable intermediate primarily due to the synthetic versatility of its nitro and hydroxyl groups.[1] The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). This transformation is a cornerstone of its utility, as it converts the molecule into a chiral amino alcohol – a privileged scaffold in medicinal chemistry.

This compound and its derivatives are of significant interest in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The resulting amino alcohols can serve as precursors for the synthesis of a wide range of bioactive molecules. While specific drug synthesis pathways originating from this exact molecule are proprietary, the structural motif is found in various pharmacologically active compounds.

Logical Relationship Diagram for Applications

Applications Start 2-(2-Nitrophenyl)propan-1-ol Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction AminoAlcohol 2-Amino-2-(2-aminophenyl)propan-1-ol Reduction->AminoAlcohol Derivatization Further Derivatization (e.g., acylation, alkylation) AminoAlcohol->Derivatization Bioactive Bioactive Molecules & Drug Candidates Derivatization->Bioactive

Caption: The central role of 2-(2-Nitrophenyl)propan-1-ol as a precursor to bioactive molecules.

Conclusion

2-(2-Nitrophenyl)propan-1-ol is a chemical intermediate of significant value, particularly in the synthesis of chiral amino alcohols for pharmaceutical applications. Its synthesis via the Henry reaction is a reliable and well-understood process. The combination of its nitro group, hydroxyl functionality, and chiral center provides a rich platform for the generation of molecular diversity in drug discovery programs. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

  • Chem-Impex. 2-(2-Nitrophenyl)propan-1-ol. [Link]

  • PubChem. 2-(2-Nitrophenyl)propan-1-ol. [Link]

  • ResearchGate. Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol 12) and.... [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Zhang, Y., et al. (2012). (1R,2S)-2-Nitro-1-(4-nitrophenyl)propanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o881. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Chemistry LibreTexts. 6.2: Fragmentation. [Link]

  • Saylor Academy. 13C NMR of 1-Propanol. [Link]

  • Google Patents. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
  • MDPI. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

  • ResearchGate. (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • YouTube. Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). [Link]

  • ResearchGate. Typical FTIR spectrum obtained from 2-propanol reagent. [Link]

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Foundational

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Nitrophenyl)propan-1-ol

An In-depth Technical Guide Abstract This document provides a detailed technical guide on the safety and handling precautions for 2-(2-Nitrophenyl)propan-1-ol (CAS No. 64987-77-5).

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This document provides a detailed technical guide on the safety and handling precautions for 2-(2-Nitrophenyl)propan-1-ol (CAS No. 64987-77-5). As a versatile building block in pharmaceutical development and organic synthesis, understanding its properties and associated hazards is paramount for ensuring laboratory safety.[1] This guide synthesizes data from analogous compounds and general principles of chemical safety to provide a robust framework for researchers, scientists, and drug development professionals. It covers chemical and physical properties, a detailed hazard assessment based on functional group analysis, a hierarchical approach to risk mitigation, and comprehensive emergency procedures.

Compound Identification and Physicochemical Properties

2-(2-Nitrophenyl)propan-1-ol is a brown oil or reddish-yellow clear liquid utilized as a chemical intermediate.[1] Its molecular structure, featuring both a nitroaromatic system and a primary alcohol, dictates its reactivity and its safety profile. Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 64987-77-5[1][2][3]
Molecular Formula C₉H₁₁NO₃[1][2][3]
Molecular Weight 181.19 g/mol [1][2][3]
Appearance Brown oil to reddish-yellow clear liquid[1][3][4]
Density 1.21 g/mL[1]
Flash Point 143 °C[4]
Refractive Index 1.55[4]
Storage Conditions Room temperature; recommended <15°C in a cool, dark place[1][4]

Hazard Identification and Risk Assessment

Inferred Hazards from Functional Group Analysis

The primary hazards are derived from the toxicological and reactive properties of nitroaromatic compounds and the irritant properties of alcohols.

  • Aromatic Nitro Group: Nitro compounds are known for their energetic nature and potential for thermal instability.[5] They can be reactive, particularly with strong bases, acids, or reducing agents, and may become shock-sensitive if contaminated.[6][7] Aromatic nitro compounds are often studied for their toxicological profiles, and prudence dictates treating them as potentially toxic upon inhalation, ingestion, or dermal absorption.[1][8]

  • Propanol Moiety: Simple alcohols like 1-propanol and 2-propanol are known to cause serious eye damage or irritation and can lead to central nervous system (CNS) effects such as drowsiness and dizziness upon significant inhalation exposure.[9][10][11] While the specific toxicity of 2-(2-Nitrophenyl)propan-1-ol is uncharacterized, the potential for similar effects must be assumed.

G cluster_main Hazard Profile of 2-(2-Nitrophenyl)propan-1-ol cluster_groups Contributing Functional Groups cluster_hazards Associated Hazards main 2-(2-Nitrophenyl)propan-1-ol nitro Aromatic Nitro Group main->nitro alcohol Propanol Moiety main->alcohol h1 Potential Thermal Instability nitro->h1 h2 Reactivity with Acids/Bases nitro->h2 h3 Inhalation / Dermal Toxicity nitro->h3 h4 Serious Eye Irritation alcohol->h4 h5 Potential CNS Effects (Drowsiness/Dizziness) alcohol->h5

Inferred hazard profile based on functional group analysis.

A Hierarchical Approach to Safe Handling

To mitigate the risks associated with 2-(2-Nitrophenyl)propan-1-ol, a hierarchical approach to controls must be implemented. This strategy prioritizes the most effective measures first, with personal protective equipment (PPE) serving as the final barrier of protection.

Hierarchy cluster_pyramid Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective)

The Hierarchy of Controls prioritizes safety measures.
Engineering Controls

The primary engineering control is to conduct all manipulations of this compound within a certified chemical fume hood.[6]

  • Causality: A fume hood is essential because the inhalation toxicity is not well-defined. It contains potentially harmful vapors and protects the user from splashes. The ventilation also prevents the accumulation of vapors, which, while the compound has a high flash point, is good practice for any organic chemical.[6]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a lab-specific SOP for working with this chemical.

  • Designated Area: Designate a specific area within the laboratory for handling 2-(2-Nitrophenyl)propan-1-ol.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP.

  • Laboratory Hygiene: Prohibit eating, drinking, and smoking in all work areas.[12] Wash hands thoroughly after handling the chemical, even if gloves were worn.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.[6][7]

  • Hand Protection: The choice of glove material is critical. Nitrile gloves offer sufficient protection for incidental contact, but they provide poor resistance to many aromatic compounds and chlorinated solvents.[5][14] For extended handling or in case of a spill, more robust gloves are required.

Glove MaterialSuitability for Aromatic CompoundsRecommended Use Case
Nitrile Fair (Incidental Contact Only)Quick transfers, weighing
Neoprene GoodHandling, reaction setup, workup
Butyl / Viton ExcellentSpill cleanup, extended handling

Self-Validating Protocol: Always inspect gloves for tears or punctures before use.[7] After handling the chemical, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands immediately.[15]

Standard Operating Protocols

Storage and Transport
  • Verify Container Integrity: Ensure the container is sealed and undamaged upon receipt.

  • Segregate: Store away from incompatible materials, particularly strong acids, bases, amines, and strong oxidizing or reducing agents.[6]

  • Controlled Environment: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][12][15] A dedicated flammables cabinet is appropriate.[15]

  • Labeling: Ensure the container is clearly labeled with the chemical name and primary hazards.

General Handling and Dispensing Protocol
  • Preparation: Confirm the chemical fume hood is operational. Don all required PPE (goggles, lab coat, appropriate gloves).

  • Staging: Place absorbent bench paper on the work surface inside the fume hood.

  • Dispensing: Open the container in the fume hood. Carefully pour or pipette the required amount, minimizing the potential for splashing or aerosol generation.

  • Sealing: Immediately and tightly reseal the container after dispensing.

  • Cleanup: Clean any minor drips on the exterior of the container or work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, followed by thorough hand washing.

Waste Disposal

All waste contaminated with 2-(2-Nitrophenyl)propan-1-ol, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further incidents.

Spill_Response start Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. start->alert ignition Remove all ignition sources. alert->ignition assess Is the spill large or outside the fume hood? ignition->assess call_ehs Call Emergency Response / EHS. Evacuate the lab. assess->call_ehs Yes contain Contain the spill with absorbent pads or granules. assess->contain No absorb Cover and absorb the material. contain->absorb collect Collect absorbed material into a labeled hazardous waste container. absorb->collect decontaminate Decontaminate the area with soap and water. collect->decontaminate end Area is Safe. Report Incident. decontaminate->end

Workflow for responding to a chemical spill.
First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

2-(2-Nitrophenyl)propan-1-ol is a valuable research chemical whose safe use hinges on a proactive and informed approach to risk management. While specific toxicological data is limited, a conservative strategy based on the known hazards of its constituent functional groups—aromatic nitro compounds and alcohols—provides a robust framework for safety. By rigorously applying the hierarchy of controls, including the mandatory use of engineering controls like fume hoods, adhering to strict administrative protocols, and selecting the correct PPE, researchers can confidently handle this compound while minimizing risk to themselves and their colleagues.

References

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Exploratory

Stereochemistry of "2-(2-Nitrophenyl)propan-1-ol"

An In-Depth Technical Guide to the Stereochemistry of 2-(2-Nitrophenyl)propan-1-ol Abstract The stereochemical properties of pharmacologically relevant molecules are of paramount importance in drug development, where sin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 2-(2-Nitrophenyl)propan-1-ol

Abstract

The stereochemical properties of pharmacologically relevant molecules are of paramount importance in drug development, where single enantiomers can exhibit vastly different efficacy and toxicity profiles. This guide provides a comprehensive technical exploration of the stereochemistry of 2-(2-Nitrophenyl)propan-1-ol, a versatile building block in organic and medicinal chemistry.[1] We will dissect the structural origins of its chirality, outline strategies for the synthesis of the racemic mixture, provide detailed protocols for the separation of its enantiomers via chiral chromatography, and discuss robust analytical methodologies for the determination of enantiomeric purity and absolute configuration. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical, field-proven insights into managing the stereochemistry of this and similar chiral alcohols.

The Stereochemical Landscape: Understanding Chirality

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[2] A specific and critical subclass of stereoisomers is enantiomers. These are molecules that are non-superimposable mirror images of each other, much like a pair of hands.[2]

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2] Their singular distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light to the left (levorotatory, (-)) and the other to the right (dextrorotatory, (+)) by an equal magnitude. This optical activity makes their separation a non-trivial challenge, as standard techniques like distillation or crystallization are ineffective for racemic mixtures (a 50:50 mixture of both enantiomers). The critical nature of isolating the correct enantiomer was tragically highlighted by the case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic.[2]

The Chiral Center of 2-(2-Nitrophenyl)propan-1-ol

The chirality of 2-(2-Nitrophenyl)propan-1-ol originates from a single stereocenter. The carbon atom at the second position (C2) of the propanol chain is bonded to four distinct substituent groups:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • A hydroxymethyl group (-CH₂OH)

  • A 2-nitrophenyl group (-C₆H₄NO₂)

This asymmetry means that two different spatial arrangements, the (R) and (S) enantiomers, are possible.

G Figure 1: Enantiomers of 2-(2-Nitrophenyl)propan-1-ol cluster_R (R)-2-(2-Nitrophenyl)propan-1-ol cluster_S (S)-2-(2-Nitrophenyl)propan-1-ol R_C2 C* R_H H R_C2->R_H (front) R_CH3 CH₃ R_C2->R_CH3 (back) R_CH2OH CH₂OH R_C2->R_CH2OH R_PhNO2 R_C2->R_PhNO2 S_C2 C* S_H H S_C2->S_H (front) S_CH3 CH₃ S_C2->S_CH3 (back) S_CH2OH CH₂OH S_C2->S_CH2OH S_PhNO2 S_C2->S_PhNO2 G Figure 2: Generalized Racemic Synthesis Workflow start 2-(2-Nitrophenyl)propan-2-one (Prochiral Ketone) product Racemic Mixture (R/S)-2-(2-Nitrophenyl)propan-1-ol start->product Reduction reagent Reducing Agent (e.g., NaBH₄ in Methanol) reagent->product

Caption: Workflow for the synthesis of racemic 2-(2-Nitrophenyl)propan-1-ol.

The causality behind this outcome lies in the stereochemistry of the reduction. The prochiral ketone is planar at the carbonyl carbon. The hydride reagent (e.g., from NaBH₄) can attack this planar carbonyl from either face with equal probability, leading to the formation of both (R) and (S) enantiomers in statistically equal amounts.

Chiral Resolution: The Separation of Enantiomers

With the racemic mixture in hand, the critical next step is the separation of the enantiomers, a process known as chiral resolution. While classical methods involving diastereomeric salt formation exist, modern drug development relies heavily on the efficiency and scalability of chromatographic techniques. [2]

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric separation in both analytical and preparative scales. The principle lies in the use of a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector, creating a chiral environment within the column. As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. Due to steric and electronic differences in these interactions, one enantiomer is retained longer than the other, resulting in their separation. [2][3]

G Figure 3: Principle of Chiral HPLC Separation cluster_workflow Chiral HPLC Resolution Workflow A Inject Racemic Mixture (R/S)-Compound B Chiral Column (CSP) {Mobile Phase (e.g., Hexane/Isopropanol)} A->B C C B->C D D C->D E UV Detector D->E F Fraction Collector { Collect pure (R) | Collect pure (S) } E->F

Caption: Visualization of the chiral HPLC separation process.

Experimental Protocol: Preparative Chiral HPLC Resolution

This protocol is adapted from established methods for resolving similar nitro-aromatic chiral alcohols and serves as a robust starting point. [4]

  • System Preparation:

    • Instrument: Waters 2535 Quaternary Gradient Module or equivalent preparative HPLC system.

    • Column: Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 µm particle size) or a similar cellulose-based CSP.

    • Mobile Phase: Prepare an isocratic mobile phase of n-Hexane and Isopropanol (e.g., 86:14 v/v). Add 0.1% Diethylamine to the Isopropanol to improve peak shape for amine-containing compounds, though it may not be strictly necessary for alcohols. Degas the mobile phase thoroughly.

    • Detector: Waters 2489 UV/Visible Detector or equivalent, set to an appropriate wavelength for the nitrophenyl chromophore (e.g., 254 nm).

  • Sample Preparation:

    • Dissolve the racemic 2-(2-Nitrophenyl)propan-1-ol in the mobile phase or a compatible solvent (e.g., ethanol) to a high concentration suitable for preparative work (e.g., 50-100 mg/mL). [4] * Filter the sample solution through a 0.45 µm filter to remove particulates.

  • Chromatographic Separation:

    • Equilibrate the column with the mobile phase at a flow rate of ~15 mL/min until a stable baseline is achieved.

    • Perform a small analytical injection first to determine the retention times of the two enantiomers.

    • Begin the preparative run by injecting a larger volume of the sample solution (e.g., 200-500 µL per injection).

    • Monitor the separation in real-time via the UV detector output.

  • Fraction Collection and Post-Processing:

    • Collect the eluent corresponding to each separated peak into distinct, labeled vessels.

    • Combine the fractions for each respective enantiomer from multiple runs.

    • Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure.

    • The resulting isolated enantiomers can then be analyzed for chemical purity and enantiomeric excess.

Analytical Characterization of Enantiomers

Once separated, it is crucial to verify the success of the resolution and determine the absolute configuration of the isolated enantiomers.

Comparison of Analytical Techniques

Several techniques can be employed to determine the enantiomeric purity (often expressed as enantiomeric excess, ee). The choice depends on factors like required accuracy, sample volatility, and available instrumentation. [3]

Feature Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential interaction with a Chiral Stationary Phase (CSP). [3] Separation of volatile enantiomers based on interaction with a CSP in a capillary column. [3] Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals. [3]
Primary Output Chromatogram with two separated peaks. Chromatogram with two separated peaks. NMR spectrum with separate signals for each enantiomer.
Quantitative Data Enantiomeric excess (ee) calculated from integrated peak areas. [3] Enantiomeric excess (ee) calculated from integrated peak areas. [3] Enantiomeric excess (ee) calculated from the integration of distinct signals. [3]
Advantages High resolution, high accuracy, broad applicability. [3] High efficiency for volatile compounds, requires small sample volume. [2][3] Rapid analysis, provides structural information, non-destructive. [3]

| Disadvantages | Can require expensive chiral columns, method development can be time-consuming. [3]| Analyte must be volatile or derivatized, CSPs can degrade at high temperatures. [2][3]| Lower sensitivity, may require stoichiometric amounts of expensive chiral agents. [3]|

Table 1: Comparative analysis of primary techniques for determining enantiomeric purity.

Determination of Absolute Configuration by NMR Spectroscopy

While chromatography can separate enantiomers, it does not inherently reveal which peak corresponds to the (R) configuration and which to the (S). For this, NMR spectroscopy combined with a chiral derivatizing agent (CDA) is an exceptionally powerful method. A widely used approach is the Riguera method, which is an advancement of the Mosher method. [4] The principle involves reacting the pure, separated enantiomer of the alcohol with both enantiomers of a chiral acid (e.g., α-methoxyphenylacetic acid, MPA) to form a pair of diastereomeric esters. The distinct spatial arrangement in these diastereomers causes the protons near the newly formed chiral center to experience different magnetic environments, leading to measurable differences in their chemical shifts (Δδ) in the ¹H NMR spectrum. The sign distribution of these Δδ values (calculated as δᴿ - δˢ) allows for the unambiguous assignment of the absolute configuration. [4]

Protocol: Absolute Configuration Assignment using the Riguera Method

This protocol is a direct adaptation of the robust methodology used for assigning the configuration of nitropropranolol enantiomers. [4]

  • Derivatization (Perform in two separate reactions):

    • Reaction 1 (with (R)-MPA): Dissolve a portion of the purified enantiomer of 2-(2-nitrophenyl)propan-1-ol in dry dichloromethane. Add 2.2 equivalents of (R)-(-)-α-methoxyphenylacetic acid, 2.2 equivalents of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Reaction 2 (with (S)-MPA): In a separate vial, repeat the exact procedure using (S)-(+)-α-methoxyphenylacetic acid.

    • Stir both reaction mixtures overnight at room temperature.

  • Purification:

    • Remove the solvent from each reaction under vacuum.

    • Purify each of the two resulting diastereomeric esters separately by silica gel chromatography to obtain the pure MPA derivatives.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MPA derivative and the (S)-MPA derivative in the same deuterated solvent (e.g., CDCl₃).

    • Carefully assign all proton signals for both diastereomers, paying special attention to the protons on either side of the original stereocenter. 2D NMR techniques (COSY, HSQC) may be required for unambiguous assignment.

  • Configuration Assignment:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (S)-MPA ester spectrum from the chemical shift in the (R)-MPA ester spectrum (Δδ = δᴿ - δˢ).

    • Map the signs (+ or -) of the calculated Δδ values onto a model of the molecule. According to the established model, a consistent pattern of positive and negative values on either side of the stereogenic center will reveal the absolute configuration of the parent alcohol. [4]

Conclusion

The stereochemistry of 2-(2-Nitrophenyl)propan-1-ol is defined by a single chiral center, giving rise to (R) and (S) enantiomers. While standard synthesis yields a racemic mixture, this guide demonstrates that these enantiomers can be effectively separated using preparative chiral HPLC. The subsequent analytical characterization is crucial for ensuring stereochemical purity, with chiral chromatography being the primary tool for determining enantiomeric excess. Furthermore, advanced NMR techniques employing chiral derivatizing agents provide an unequivocal method for assigning the absolute configuration of the isolated enantiomers. The protocols and insights presented herein offer a validated framework for researchers and developers to confidently control and characterize the stereochemistry of this important chemical building block.

References

  • Enantiomers and Their Resolution. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • Method for preparing 2-nitro-2-methyl-1-propanol. (2015). Google Patents.
  • 2-(2-Nitrophenyl)propan-1-ol. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(2-Nitrophenyl)propan-1-ol in Medicinal Chemistry

Foreword: Unlocking the Potential of a Versatile Building Block In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. "2-(2-Nitrophenyl)propan-1-ol" is a compound that, at first glance, may appear unassuming. However, its true value lies in the latent reactivity of its constituent functional groups: a hydroxyl group, a nitroaromatic system, and a chiral center. This combination makes it a highly versatile scaffold and a key intermediate for the synthesis of a diverse range of complex molecules, particularly those with potential applications in targeting neurological disorders.[1]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the causality behind experimental choices. We will delve into the synthesis of this valuable building block, explore its key chemical transformations, and provide detailed, self-validating protocols for its application in the synthesis of medicinally relevant heterocyclic structures.

Physicochemical Properties of 2-(2-Nitrophenyl)propan-1-ol

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The table below summarizes the key computed and experimental properties of "2-(2-Nitrophenyl)propan-1-ol".

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Appearance Light yellow to brown clear liquid
Purity >98.0% (GC)
Density 1.21 g/mL[1]
Refractive Index 1.55
Maximum Absorption Wavelength 390 nm
CAS Number 64987-77-5[2]

Synthesis of 2-(2-Nitrophenyl)propan-1-ol: The Henry Reaction

The most logical and efficient synthetic route to "2-(2-Nitrophenyl)propan-1-ol" is the Henry (nitroaldol) reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3][4] In this case, we will react 2-nitrobenzaldehyde with nitroethane.

Causality Behind Experimental Choices:
  • Choice of Base: A mild base, such as an amine base (e.g., triethylamine) or a weakly basic salt (e.g., potassium carbonate), is crucial. Stronger bases can promote the elimination of water from the product to form a nitroalkene, which is an undesired side reaction when the β-nitro alcohol is the target.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is suitable for this reaction as it can solubilize the reactants without participating in the reaction.

  • Temperature Control: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize side reactions.

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)propan-1-ol

Materials:

  • 2-Nitrobenzaldehyde

  • Nitroethane

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of 2-nitrobenzaldehyde (1 equivalent) in anhydrous THF in a round-bottom flask, add nitroethane (1.5 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (0.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford "2-(2-Nitrophenyl)propan-1-ol" as a light yellow to brown oil.

Self-Validation:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data should be consistent with the structure of "2-(2-Nitrophenyl)propan-1-ol".

Key Chemical Transformations and Applications

The synthetic utility of "2-(2-Nitrophenyl)propan-1-ol" stems from the selective transformations of its nitro and hydroxyl groups.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The reduction of the aromatic nitro group to an amine is a cornerstone transformation in medicinal chemistry. The resulting "2-(2-aminophenyl)propan-1-ol" is a valuable intermediate for the synthesis of various heterocyclic compounds and other pharmacologically active molecules.

Causality Behind Experimental Choices:
  • Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[4] Alternative methods include the use of metals like iron, tin, or zinc in acidic media, or reagents like sodium borohydride in the presence of a catalyst. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

  • Solvent: A protic solvent like ethanol or methanol is typically used for catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-(2-Aminophenyl)propan-1-ol

Materials:

  • 2-(2-Nitrophenyl)propan-1-ol

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve "2-(2-Nitrophenyl)propan-1-ol" (1 equivalent) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield "2-(2-aminophenyl)propan-1-ol". This product can often be used in the next step without further purification.

Self-Validation:

  • The disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate indicates the progress of the reaction. The product can be characterized by NMR and mass spectrometry to confirm the reduction of the nitro group.

Application in Heterocyclic Synthesis: Construction of Quinolines

The "2-(2-aminophenyl)propan-1-ol" derivative is a prime precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry with a wide range of biological activities. The intramolecular cyclization of this amino alcohol can be achieved through an oxidative process.[5]

Experimental Protocol: Synthesis of 2-Methylquinoline

Materials:

  • 2-(2-Aminophenyl)propan-1-ol

  • Manganese dioxide (MnO₂), activated

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of "2-(2-aminophenyl)propan-1-ol" (1 equivalent) in DCM, add activated MnO₂ (5-10 equivalents).

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-methylquinoline.

Self-Validation:

  • The formation of the quinoline product can be confirmed by its characteristic spectroscopic data (NMR, MS) and by comparison with literature values.

The 2-Nitrobenzyl Moiety as a Photocleavable Protecting Group

The 2-nitrobenzyl group is a well-established photocleavable protecting group (PPG) in organic synthesis and chemical biology.[6][7][8] Upon irradiation with UV light (typically around 350 nm), the group is cleaved, releasing the protected functional group. This allows for the spatial and temporal control of the release of bioactive molecules. "2-(2-Nitrophenyl)propan-1-ol" can be used to introduce this PPG onto other molecules.

Mechanism of Photocleavage:

The photocleavage proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, followed by rearrangement to a nitroso species and subsequent release of the protected molecule.

General Protocol for Photocleavage:

Materials:

  • Substrate protected with the 2-(2-nitrophenyl)propyl group

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Quartz reaction vessel

Procedure:

  • Dissolve the protected substrate in a suitable solvent in a quartz reaction vessel. The concentration should be low enough to ensure good light penetration.

  • Irradiate the solution with a UV lamp while stirring.

  • Monitor the progress of the deprotection by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure and purify the deprotected product.

Self-Validation:

  • Successful cleavage is confirmed by the disappearance of the starting material and the appearance of the deprotected product, which can be identified by comparison with an authentic sample or by spectroscopic analysis.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.

Synthesis_of_2_2_Nitrophenyl_propan_1_ol 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Product 2-(2-Nitrophenyl)propan-1-ol 2-Nitrobenzaldehyde->Product Et3N, THF Nitroethane Nitroethane Nitroethane->Product caption Synthesis via Henry Reaction

Caption: Synthesis of 2-(2-Nitrophenyl)propan-1-ol via the Henry Reaction.

Transformations_of_2_2_Nitrophenyl_propan_1_ol Start 2-(2-Nitrophenyl)propan-1-ol Amine 2-(2-Aminophenyl)propan-1-ol Start->Amine H2, Pd/C Quinoline 2-Methylquinoline Amine->Quinoline MnO2, Reflux caption Key Synthetic Transformations

Caption: Key Synthetic Transformations of 2-(2-Nitrophenyl)propan-1-ol.

Conclusion

"2-(2-Nitrophenyl)propan-1-ol" is a strategically important building block in medicinal chemistry, offering multiple avenues for the synthesis of complex and potentially bioactive molecules. Its straightforward synthesis via the Henry reaction, coupled with the versatile reactivity of its nitro and hydroxyl groups, makes it a valuable tool for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, with a clear understanding of the underlying chemical principles.

References

  • PubChem. (n.d.). 3-(2-Nitrophenyl)propan-1-ol. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Nitrophenyl)propan-1-ol. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved January 27, 2026, from [Link]

  • Sciencemadness Discussion Board. (2007). Question about 2-nitropropane. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). Method for preparing 2-nitro-2-methyl-1-propanol.
  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol 12) and.... Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved January 27, 2026, from [Link]

  • Journal of Applicable Chemistry. (2018). Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino)Ethanol Derivatives: Using Ring-Opening Reactions of Cyclic Ketene-N,O-Acetal. Retrieved January 27, 2026, from [Link]

  • Novabiochem. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2021). Electrochemical Desulfurative Cyclization Accessing Oxazol-2-amine Derivatives via Intermolecular C–N/C–O Bond Formation. Organic Letters. Retrieved January 27, 2026, from [Link]

  • Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved January 27, 2026, from [Link]

  • Sciencemadness Discussion Board. (2010). Henry reaction. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved January 27, 2026, from [Link]

  • AIDIC. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • ACS Publications. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved January 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved January 27, 2026, from [Link]

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Application

Catalytic hydrogenation of "2-(2-Nitrophenyl)propan-1-ol"

An In-Depth Guide to the Catalytic Hydrogenation of 2-(2-Nitrophenyl)propan-1-ol Authored by: A Senior Application Scientist This document provides a detailed technical guide for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Hydrogenation of 2-(2-Nitrophenyl)propan-1-ol

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2-(2-Nitrophenyl)propan-1-ol to its corresponding amine, 2-(2-Aminophenyl)propan-1-ol. This transformation is a pivotal step in synthetic organic chemistry, as the resulting aminophenyl alcohol is a valuable building block for pharmaceuticals and other complex molecules. This guide moves beyond simple procedural lists to explain the underlying principles, compare various catalytic systems, and emphasize the critical safety protocols required for a successful and safe reaction.

Introduction and Strategic Importance

The reduction of an aromatic nitro group to a primary amine is a fundamental and enabling transformation in organic synthesis. The target product, 2-(2-Aminophenyl)propan-1-ol, contains both a nucleophilic aromatic amine and a primary alcohol, making it a versatile precursor for constructing heterocyclic scaffolds and other pharmacologically relevant structures.[1]

While several methods exist for nitro group reduction, catalytic hydrogenation is frequently the method of choice due to its high efficiency, clean reaction profile (with water as the primary byproduct), and the potential for high yields under relatively mild conditions.[2] This guide will focus on heterogeneous catalytic systems, which offer the additional advantage of easy catalyst removal through simple filtration.

The Reaction Mechanism: A Surface-Catalyzed Cascade

The catalytic hydrogenation of a nitroarene to an aniline is widely understood to proceed through a series of intermediates on the surface of a metal catalyst. This multi-step process, often referred to as the Haber-Lukashevich pathway, involves the sequential addition of hydrogen atoms.[2]

  • Adsorption: Both the substrate, 2-(2-Nitrophenyl)propan-1-ol, and molecular hydrogen (H₂) are adsorbed onto the active sites of the catalyst surface (e.g., Palladium, Platinum, or Nickel).

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Stepwise Reduction: The nitro group (-NO₂) is progressively reduced. While the exact sequence can be complex, it generally proceeds through a nitroso (-NO) and a hydroxylamine (-NHOH) intermediate.

  • Final Product Formation: The hydroxylamine intermediate is further hydrogenated to the final amine product (-NH₂).

  • Desorption: The final product, 2-(2-Aminophenyl)propan-1-ol, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Caption: General pathway for nitro group hydrogenation.

Experimental Protocols and Catalytic Systems

The choice of catalyst and hydrogen source is critical and depends on factors such as substrate compatibility, desired reaction conditions, cost, and available equipment. Below are three robust protocols.

Protocol 1: Palladium on Carbon (Pd/C) with Hydrogen Gas

This is the most common and often preferred method for its high activity and reliability.[3] Palladium catalysts are highly efficient for the reduction of nitro groups.[3]

Rationale: 10% Pd/C is a highly active catalyst that typically allows the reaction to proceed at room temperature and low hydrogen pressure (e.g., balloon pressure). The carbon support provides a high surface area for the palladium nanoparticles.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter with a stopcock connected to a hydrogen-filled balloon, and a rubber septum. Connect the flask to a nitrogen/vacuum manifold.[4]

  • Catalyst Charging: To the flask, add 2-(2-Nitrophenyl)propan-1-ol (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, ~10-20 mL per gram of substrate).

  • Inerting the System: Carefully add 10% Palladium on Carbon (typically 1-5 mol% Pd). Seal the flask and purge the system by evacuating and back-filling with nitrogen three times to remove all oxygen.[4]

  • Hydrogen Introduction: Evacuate the nitrogen and carefully introduce hydrogen from the balloon. Ensure the system is sealed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic, and a slight temperature increase may be observed. Monitor the reaction progress by TLC or LC-MS. The reaction typically completes within 2-12 hours.

  • Workup - Catalyst Removal (CAUTION): Once the reaction is complete, carefully purge the flask with nitrogen three times to remove all hydrogen.[4] Prepare a pad of Celite® in a sintered glass funnel. Under a gentle stream of nitrogen, filter the reaction mixture through the Celite®. Crucially, never allow the filtered catalyst cake to dry completely, as used Pd/C can be pyrophoric. [5] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Aminophenyl)propan-1-ol, which can be purified further if necessary.

Protocol 2: Raney Nickel with Hydrogen Gas

Raney Nickel is a cost-effective and highly active alternative to palladium catalysts.[6] It is particularly useful when substrates contain functional groups that might be sensitive to palladium, such as halogens that could undergo dehalogenation.[3]

Rationale: Raney Nickel is a sponge-like, high-surface-area catalyst made from a nickel-aluminum alloy.[6] It is highly reactive but requires careful handling due to its pyrophoric nature.

Step-by-Step Methodology:

  • Apparatus Setup: Use the same setup as described for the Pd/C protocol.

  • Catalyst Handling: Raney Nickel is typically supplied as a slurry in water. Decant the water and wash the catalyst with the chosen reaction solvent (e.g., Ethanol) several times to remove residual water. Perform all transfers of Raney Nickel under a layer of solvent to prevent ignition upon contact with air.

  • Reaction Setup: To the flask containing the substrate and solvent, add the Raney Nickel slurry (typically 5-10% by weight of the substrate) under a positive pressure of nitrogen.

  • Hydrogenation: Purge the system with nitrogen, then introduce hydrogen as described in Protocol 1. Stir vigorously. Raney Nickel reductions may require slightly elevated temperatures (e.g., 40-50 °C) or pressures to achieve reasonable reaction rates.

  • Workup: After purging the system thoroughly with nitrogen, the Raney Nickel can be removed. One safe method is filtration as described for Pd/C (keeping the catalyst wet). Alternatively, the catalyst can be settled by turning off the stirring and carefully decanting the supernatant.

Protocol 3: Transfer Hydrogenation with Pd/C and Ammonium Formate

This protocol avoids the use of hydrogen gas, making it inherently safer and more accessible for laboratories not equipped for high-pressure reactions.[7] Ammonium formate serves as an in situ source of hydrogen.[8][9]

Rationale: In the presence of a palladium catalyst, ammonium formate decomposes to hydrogen, ammonia, and carbon dioxide.[7] This provides a continuous, low-concentration supply of hydrogen directly in the reaction mixture, eliminating the hazards of handling gaseous hydrogen.

Step-by-Step Methodology:

  • Reaction Setup: In a standard round-bottom flask with a stir bar and a reflux condenser, dissolve 2-(2-Nitrophenyl)propan-1-ol (1.0 eq) in a suitable solvent, typically methanol.

  • Reagent Addition: Add 10% Palladium on Carbon (2-10 mol% Pd) to the solution. Then, add ammonium formate (3-6 eq) in portions. The addition can be exothermic.

  • Reaction: Heat the mixture to a gentle reflux (typically 40-65 °C for methanol). The reaction progress can be monitored by the cessation of gas evolution (CO₂) and confirmed by TLC or LC-MS. Reactions are usually complete within 1-4 hours.

  • Workup: Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol. The same precautions for handling used Pd/C apply.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The residue will contain the product and ammonium salts. The product can be isolated by extraction (e.g., dissolving in an organic solvent like ethyl acetate and washing with water to remove salts) followed by drying and evaporation.

Comparative Summary of Catalytic Systems

FeaturePd/C + H₂ GasRaney Ni + H₂ GasPd/C + Ammonium Formate
Hydrogen Source Hydrogen GasHydrogen GasAmmonium Formate[9]
Typical Pressure 1 atm (balloon) to 60 psi1 atm to high pressureAtmospheric
Typical Temp. Room TemperatureRoom Temp. to 60 °C40 - 65 °C (Reflux)
Advantages High activity, very clean (H₂O byproduct), mild conditions.[2]Lower cost, useful for specific selectivities (e.g., avoids dehalogenation).[3][10]No H₂ gas handling, rapid reactions, simple setup.[7]
Disadvantages H₂ gas is flammable/explosive, catalyst is expensive.Catalyst is pyrophoric and requires careful handling, may require higher T/P.Byproducts (salts) require an extractive workup, can be exothermic.
Safety Focus Handling of H₂ gas and pyrophoric catalyst after use.Handling of pyrophoric catalyst slurry.Controlling exothermic addition of formate.

Safety and Troubleshooting

Catalytic hydrogenation reactions are powerful but carry significant risks if not performed with care.[11]

Critical Safety Protocols
  • Inert Atmosphere is Mandatory: The single most critical step is the thorough removal of oxygen from the reaction vessel by purging with an inert gas (nitrogen or argon) before introducing hydrogen.[11] This prevents the formation of an explosive H₂/O₂ mixture.

  • Catalyst Handling:

    • Palladium on Carbon (Used): After the reaction, the catalyst is often more pyrophoric than when fresh. It must be filtered while wet and never allowed to dry in the air.[4][5]

    • Raney Nickel: This catalyst is pyrophoric even when fresh. It must always be handled as a slurry under a solvent.[11]

  • Ventilation: All hydrogenation reactions must be conducted in a well-ventilated chemical fume hood.[12]

  • Pressure: Use appropriate glassware and do not exceed the pressure limits of your equipment. For balloon hydrogenation, the risk of over-pressurization is low, but the flask should be inspected for cracks.[5]

  • Emergency Preparedness: Keep a fire extinguisher (Class B for flammable liquids/gases) and a bucket of sand readily accessible to smother small fires.[5]

Caption: Critical safety workflow for hydrogenation.

Troubleshooting Guide
  • Stalled or Incomplete Reaction:

    • Cause: Inactive catalyst, insufficient hydrogen, or catalyst poisoning.

    • Solution: Ensure the catalyst is fresh. For H₂ gas reactions, replace the balloon with a fresh one. For transfer hydrogenation, add more ammonium formate. If poisoning is suspected, purifying the starting material may be necessary. Increasing catalyst loading or temperature can also help.

  • Formation of Side Products (e.g., Azo Compounds):

    • Cause: Occurs from the condensation of intermediates (nitroso and hydroxylamine species), often due to incomplete hydrogenation.

    • Solution: Ensure sufficient hydrogen supply and adequate stirring to improve mass transfer. Using a more active catalyst or slightly more forcing conditions can drive the reaction to the desired amine.

  • Low Yield after Workup:

    • Cause: Product may be adsorbed onto the catalyst or Celite®.

    • Solution: During filtration, wash the filter cake thoroughly with several small portions of the solvent to ensure complete recovery of the product.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Ram, S., & Ehrenkaufer, R. E. (1984). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Wang, X., et al. (2016). Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd. Catalysis Science & Technology. Retrieved from [Link]

  • Ames, D. E., & Novitt, B. (1965). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]

  • Patil, M. L., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Retrieved from [Link]

  • Silaeva, E. (2024). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Adkins, H., & Cramer, H. I. (1930). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • SlideShare. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Stipešević, B., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]

  • Kislitsyn, Y. A., & Lastochkin, A. G. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]

  • Li, J., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. Retrieved from [Link]

  • University of Wisconsin-Madison. (2016). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Salmi, T., et al. (2022). A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive. Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Chemical Engineering World. (2024). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Nitrophenyl)propan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Bukhtiyarova, M., et al. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

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Method

Application Notes &amp; Protocols: Leveraging 2-(2-Nitrophenyl)propan-1-ol as a Versatile Intermediate in Neurological Drug Discovery

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-(2-Nitrophenyl)propan-1-ol. This versatile chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-(2-Nitrophenyl)propan-1-ol. This versatile chemical intermediate serves as a critical building block in the synthesis of novel compounds targeting the central nervous system (CNS).[1] We will explore its utility through two primary strategic pathways: first, as a precursor to 2-(2-aminophenyl)propan-1-ol for the development of libraries of potential CNS-active agents; and second, as a foundational element for creating ortho-nitrophenyl-based photolabile "caged" compounds, which are indispensable tools in modern neuroscience research.[1][2] The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying methodology.

Compound Overview and Physicochemical Properties

2-(2-Nitrophenyl)propan-1-ol is a stable yet reactive organic compound, making it an excellent starting point for multi-step syntheses.[1] Its structure, featuring an ortho-nitro group on a phenylpropane scaffold, is primed for specific and high-yield chemical transformations that are of significant interest in pharmaceutical development.[1]

Table 1: Physicochemical Properties of 2-(2-Nitrophenyl)propan-1-ol

Property Value Source
CAS Number 64987-77-5 [1][3]
Molecular Formula C₉H₁₁NO₃ [1][3]
Molecular Weight 181.19 g/mol [1][3]
Appearance Brown oil to reddish-yellow clear liquid [1]
Density ~1.21 g/mL [1]
Purity ≥98% (by GC) [1]
Storage Store at room temperature, cool and dark place recommended (<15°C) [1]

| SMILES | CC(CO)C1=CC=CC=C1[O-] |[3] |

Strategic Importance in Neurological Drug Development

The utility of 2-(2-nitrophenyl)propan-1-ol is not as a final active pharmaceutical ingredient (API), but as a strategically vital intermediate. The ortho-nitro group is the key functional handle that dictates its primary applications.

Pathway A: Precursor to Bioactive Aminophenylpropanolamines

The most powerful transformation of this molecule is the selective reduction of the nitro group to a primary amine. This conversion yields 2-(2-aminophenyl)propan-1-ol, a chiral amino alcohol. This scaffold is structurally related to numerous CNS-active compounds and serves as a valuable building block for creating new chemical entities.[4]

  • Causality: The reduction of an aromatic nitro group is a fundamental and high-yielding reaction in medicinal chemistry. It unmasks a nucleophilic amine group that can be readily derivatized (e.g., via acylation, alkylation, sulfonylation) to rapidly generate a diverse library of drug candidates. These candidates can then be screened for activity against various neurological targets, such as receptors, ion channels, or enzymes.

Pathway B: Foundation for Photolabile "Caged" Neurotransmitters

The 2-(ortho-nitrophenyl)propyl (NPP) moiety is a well-established photolabile protecting group, often termed a "caging" group.[2] Caged compounds are biologically inert molecules that, upon irradiation with a specific wavelength of light (typically UV), undergo rapid photolysis to release a bioactive molecule. This technique provides unparalleled spatiotemporal control over drug delivery in biological systems, a critical requirement for studying complex neural circuits.

  • Mechanism: 2-(2-Nitrophenyl)propan-1-ol is a precursor to the NPP caging chromophore. When attached to a neurotransmitter like GABA or glutamate, it renders them inactive. A focused pulse of UV light can then cleave the bond, releasing the active neurotransmitter at a specific neuron or even a single synapse, allowing researchers to mimic and study synaptic transmission with high precision.[2]

G cluster_0 Strategic Application Pathways cluster_1 Pathway A: Therapeutic Development cluster_2 Pathway B: Neuroscience Research Tool A 2-(2-Nitrophenyl)propan-1-ol (Starting Intermediate) B Nitro Group Reduction (Protocol 4.1) A->B H₂, Pd/C F Derivatization & Coupling (Protocol 4.2) A->F Activation & Coupling to Neurotransmitter C 2-(2-Aminophenyl)propan-1-ol (Key Intermediate) B->C D Library Synthesis (Amide/Sulfonamide Formation, etc.) C->D Acyl Chlorides, etc. E Screening for CNS Activity (e.g., Anticonvulsant, Antidepressant) D->E G NPP-Caged Neurotransmitter (e.g., Caged GABA) F->G H UV Light-Induced Photolysis (Uncaging) G->H hv (UV Light) I Active Neurotransmitter Release (High Spatiotemporal Control) H->I

Caption: Strategic pathways for 2-(2-Nitrophenyl)propan-1-ol in neurological applications.

Synthesis and Characterization Protocols

Protocol: Synthesis of 2-(2-Nitrophenyl)propan-1-ol

This protocol outlines a plausible synthesis via the Grignard reaction, a standard carbon-carbon bond-forming reaction.

Materials:

  • 2-Nitrobenzaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction: Dissolve 2-nitrobenzaldehyde (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition: Add methylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The causality here is to control the exothermic reaction and prevent side products.

  • Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. This protonates the alkoxide and neutralizes excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 2-(2-nitrophenyl)propan-1-ol.

Protocol: Analytical Characterization

It is critical to validate the identity and purity of the synthesized compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To confirm the molecular weight and purity.

  • Column: Standard non-polar column (e.g., HP-5MS).

  • Injection: 1 µL of a 1 mg/mL solution in ethyl acetate.

  • Oven Program: Start at 100°C, ramp to 250°C at 15°C/min.

  • Expected Result: A major peak corresponding to the product. The mass spectrum should show a molecular ion peak (M+) or characteristic fragments consistent with the structure (m/z 181.19).[3]

B. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine purity with high accuracy.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Detection: UV detector at 254 nm.

  • Expected Result: A single, sharp peak for a pure sample (>98% purity).

Core Application Protocols

Protocol: Catalytic Reduction to 2-(2-Aminophenyl)propan-1-ol

This is the pivotal step for Pathway A, converting the nitro-intermediate into the versatile amine.

Materials:

  • 2-(2-Nitrophenyl)propan-1-ol

  • Palladium on carbon (10% Pd/C), 5 mol%

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite

Procedure:

  • Dissolution: Dissolve 2-(2-nitrophenyl)propan-1-ol (1 equivalent) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Self-Validation: Pd/C is pyrophoric; never add it to solvent in the presence of air.

  • Hydrogenation: Securely attach an H₂-filled balloon to the flask. Evacuate the flask with a vacuum and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC until the starting material spot has completely disappeared.

  • Filtration: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality: The Celite pad prevents fine catalyst particles from passing through, ensuring a clean filtrate. The used catalyst on the Celite should be quenched with water before disposal as it can ignite upon drying in air.

  • Concentration: Wash the Celite pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield 2-(2-aminophenyl)propan-1-ol, which can be used directly or purified further if necessary.

G start Start dissolve Dissolve Nitrophenylpropanol in Methanol start->dissolve add_catalyst Add Pd/C Catalyst (under N₂) dissolve->add_catalyst hydrogenate Evacuate & Backfill with H₂ (3x) add_catalyst->hydrogenate stir Stir under H₂ Atmosphere (2-4 hours) hydrogenate->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Purge with N₂ Filter through Celite monitor->filter Complete concentrate Concentrate Filtrate (under vacuum) filter->concentrate end Product: 2-(2-Aminophenyl)propan-1-ol concentrate->end

Caption: Experimental workflow for the catalytic reduction of the nitro intermediate.

Protocol: Conceptual Synthesis of an NPP-Caged Neurotransmitter

This protocol outlines the conceptual steps for Pathway B, using GABA as an example neurotransmitter. This is an advanced procedure requiring expertise in organic synthesis.

Objective: To covalently link the 2-(2-nitrophenyl)propyl group to the amine of GABA, rendering it biologically inactive until photolysis.

Phase 1: Activation of 2-(2-Nitrophenyl)propan-1-ol

  • The primary alcohol of 2-(2-nitrophenyl)propan-1-ol must first be converted into a good leaving group. This is typically achieved by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to form the corresponding mesylate or tosylate. This step makes the benzylic carbon electrophilic and ready for nucleophilic attack.

Phase 2: Coupling with Protected GABA

  • The carboxylic acid of GABA must be protected, typically as a tert-butyl ester, to prevent it from interfering in the coupling step.

  • The protected GABA (now with a free amine) is then reacted as a nucleophile with the activated mesylate/tosylate from Phase 1. This nucleophilic substitution reaction forms the caged compound, linking the NPP group to the GABA nitrogen.

Phase 3: Deprotection

  • The tert-butyl ester protecting group is removed from the carboxylic acid using a strong acid like trifluoroacetic acid (TFA).

Phase 4: Purification and Validation

  • The final NPP-caged GABA must be rigorously purified by HPLC.

  • Its identity is confirmed by NMR spectroscopy and high-resolution mass spectrometry.

  • Functional Validation: The caged compound should be biologically inactive when applied to neurons in the dark. Upon UV irradiation, it should elicit a physiological response (e.g., measurable current via patch-clamp electrophysiology) identical to that of applying uncaged GABA, confirming successful uncaging.[2]

References

  • Google Patents. (2014). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
  • PubChem. (n.d.). 2-(2-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol 12) and 2,2-dimethyl-4-(2-nitrophenyl)pentan-3-ol 13). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (1976). US3965190A - Phenyl propanones.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Nitrophenyl)propan-1-ol

Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenyl)propan-1-ol (CAS 64987-77-5). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenyl)propan-1-ol (CAS 64987-77-5). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and professionals in drug development. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate.[1][2][3]

Overview of Synthetic Strategies

The synthesis of 2-(2-nitrophenyl)propan-1-ol, a chiral alcohol, primarily revolves around two strategic approaches starting from commercially available precursors. The choice of method often depends on available equipment, scale, and tolerance for specific side reactions.

  • Route A: Ketone Reduction: This is the most direct and commonly employed method. It involves the reduction of the corresponding ketone, 1-(2-nitrophenyl)propan-1-one (also known as 2'-nitropropiophenone), using a suitable reducing agent like sodium borohydride (NaBH₄). This method is generally reliable and avoids the complications of organometallic reagents interacting with the nitro group.

  • Route B: Grignard Reaction: This classical carbon-carbon bond-forming reaction involves the addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 2-nitrobenzaldehyde. While conceptually straightforward, this route is fraught with challenges due to the high reactivity of the Grignard reagent towards the electrophilic nitro group, often leading to a complex mixture of byproducts.[4][5]

The following diagram outlines these primary synthetic pathways.

Synthetic_Routes cluster_0 Route A: Ketone Reduction cluster_1 Route B: Grignard Reaction A_Start 1-(2-Nitrophenyl)propan-1-one (2'-Nitropropiophenone) A_Reagent Reduction (e.g., NaBH₄, MeOH) A_Start->A_Reagent A_Product 2-(2-Nitrophenyl)propan-1-ol A_Reagent->A_Product B_Start 2-Nitrobenzaldehyde B_Reagent Grignard Addition (e.g., EtMgBr, THF) B_Start->B_Reagent B_Product 2-(2-Nitrophenyl)propan-1-ol B_Reagent->B_Product

Caption: Primary synthetic pathways to 2-(2-Nitrophenyl)propan-1-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Target Alcohol

Question: My reaction has resulted in a very low yield of 2-(2-nitrophenyl)propan-1-ol. What are the likely causes and how can I rectify them?

Answer: Low yield is a common problem that can usually be traced to a few key areas depending on the chosen synthetic route.

For Route A (Ketone Reduction):

  • Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) is hygroscopic and can decompose upon exposure to moisture, losing its reducing power.

    • Solution: Use freshly opened NaBH₄ from a reputable supplier. If the reagent is old, its activity can be tested on a small scale with a simple ketone like acetone before committing to the main reaction.

  • Cause 2: Insufficient Stoichiometry. While the stoichiometry is 1:1 for the ketone and hydride transfer, using a slight excess of NaBH₄ (1.5 to 2.0 equivalents) is often recommended to ensure the reaction goes to completion, accounting for any slight deactivation by the protic solvent (methanol or ethanol).

  • Cause 3: Inadequate Reaction Time or Temperature. The reduction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and then allowed to warm to room temperature.[6]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting ketone spot persists after the standard reaction time, consider extending the time at room temperature or adding a small additional portion of NaBH₄.

For Route B (Grignard Reaction):

  • Cause 1: Presence of Moisture (Critical). Grignard reagents are extremely strong bases and will be quenched by any protic source, including water from glassware, solvents, or even atmospheric moisture.[7]

    • Solution: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours). Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Inactive Magnesium. The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[7]

  • Cause 3: Side Reaction with the Nitro Group. This is the most significant inherent challenge of this route. The Grignard reagent can attack the electrophilic nitrogen of the nitro group, leading to a variety of reduction products and significantly consuming the reagent.

    • Solution: Add the Grignard reagent slowly to the cooled solution of 2-nitrobenzaldehyde to maintain a low temperature (-78 °C to -40 °C). This favors nucleophilic attack at the more reactive carbonyl carbon over the nitro group. Using a less reactive organometallic, like an organozinc reagent, could be an alternative but involves additional synthetic steps.

The following decision tree can help diagnose the cause of low yield.

Troubleshooting_Low_Yield Start Low Yield of Product Route Which synthetic route was used? Start->Route RouteA Route A: Ketone Reduction Route->RouteA Reduction RouteB Route B: Grignard Reaction Route->RouteB Grignard CheckNaBH4 Was the NaBH₄ fresh? Was excess used? RouteA->CheckNaBH4 OldNaBH4 Root Cause: Inactive or insufficient reducing agent. CheckNaBH4->OldNaBH4 No CheckTLC Did TLC show unreacted ketone? CheckNaBH4->CheckTLC Yes CheckTLC->OldNaBH4 No IncompleteRxn Root Cause: Incomplete reaction. Extend time or add more NaBH₄. CheckTLC->IncompleteRxn Yes CheckAnhydrous Were strict anhydrous conditions maintained? RouteB->CheckAnhydrous Moisture Root Cause: Quenching of Grignard reagent by moisture. CheckAnhydrous->Moisture No CheckTemp Was the aldehyde added slowly at low temp? CheckAnhydrous->CheckTemp Yes SideReaction Root Cause: Side reaction with the nitro group. CheckTemp->SideReaction No

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Significant Formation of Impurities

Question: My final product is contaminated with significant byproducts. What are they and how can I prevent their formation?

Answer: The identity of byproducts is highly dependent on the synthetic route.

RouteCommon Byproduct(s)Formation MechanismPrevention Strategy
A: Ketone Reduction Unreacted 1-(2-nitrophenyl)propan-1-oneIncomplete reduction.Use a slight excess of NaBH₄; monitor reaction by TLC to ensure full conversion; ensure NaBH₄ is active.
B: Grignard Reaction Products of nitro group reductionNucleophilic attack of the Grignard reagent on the nitro group.Maintain very low reaction temperatures (-78 °C); add Grignard reagent slowly to the aldehyde solution.
Benzene (if using phenylmagnesium bromide) or Ethane (if using ethylmagnesium bromide)Reaction of the Grignard reagent with any trace protic species (water).Ensure all glassware and solvents are rigorously anhydrous.[7]
Biphenyl or ButaneHomocoupling (Wurtz reaction) of the Grignard reagent with unreacted alkyl/aryl halide.Add the alkyl/aryl halide slowly to an excess of magnesium turnings to favor Grignard formation.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing 2-(2-nitrophenyl)propan-1-ol? A1: The reduction of 1-(2-nitrophenyl)propan-1-one (Route A) is strongly preferred. It is a more robust and higher-yielding reaction that avoids the significant side-reaction challenges associated with the Grignard reaction's incompatibility with the nitro group. The starting ketone is also commercially available.[8]

Q2: How can I best purify the final product? A2: Given that 2-(2-nitrophenyl)propan-1-ol is a liquid or low-melting solid, column chromatography is the most effective method for purification.[9][10] A silica gel stationary phase with a gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective at separating the more polar alcohol product from less polar starting materials and byproducts.

Q3: What analytical methods should I use to confirm the identity and purity of my product? A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, showing the characteristic peaks for the aromatic protons, the methine and methylene protons of the propanol chain, and the methyl group.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band around 3300-3500 cm⁻¹ (O-H stretch of the alcohol) and strong peaks around 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (181.19 g/mol ).[2][3]

Q4: Are there any specific safety precautions I should take? A4: Yes. Nitroaromatic compounds can be toxic and should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Grignard reagents are pyrophoric upon contact with air and react violently with water; they must be handled under an inert atmosphere. The reduction with NaBH₄ generates hydrogen gas, which is flammable.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 1-(2-Nitrophenyl)propan-1-one (Route A)

This protocol describes the reduction of the ketone precursor using sodium borohydride.

Reduction_Mechanism Ketone 1-(2-Nitrophenyl)propan-1-one Hydride_Attack [Transition State] Hydride attacks carbonyl carbon Ketone->Hydride_Attack + NaBH₄ NaBH4 NaBH₄ NaBH4->Hydride_Attack Alkoxide Intermediate Alkoxide Hydride_Attack->Alkoxide Product 2-(2-Nitrophenyl)propan-1-ol Alkoxide->Product + MeOH (Protonation) Byproduct MeO-BH₃⁻ Na⁺ Methanol Methanol (MeOH) Methanol->Product

Caption: Simplified mechanism of ketone reduction by NaBH₄.

Materials:

  • 1-(2-Nitrophenyl)propan-1-one (2'-nitropropiophenone)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-(2-nitrophenyl)propan-1-one in 100 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 20-30 minutes. The addition is exothermic and may cause gas evolution (H₂). Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then remove the bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting ketone spot has disappeared.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (approx. 50 mL) until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Purify by silica gel column chromatography to obtain pure 2-(2-nitrophenyl)propan-1-ol.

References

  • Chen, T., Wang, G., Tang, L., & Wang, L. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. Available at: [Link]

  • Sciencemadness.org. (2017). Synthesis of 2-Nitropropane-1-ol. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Scribd. (2024). One-Pot Amphetamine Synthesis From P2NP With NaBH4 - CuCl2 (1kg Scale). Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved January 27, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved January 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. [Link]

  • Scribd. (n.d.). P2NP To Amine With NaBH4-Copper. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Grignard Reagents with Aldehydes and Ketones. Retrieved January 27, 2026, from [Link]

  • Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Retrieved January 27, 2026, from [Link]

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved January 27, 2026, from [Link]

  • Alcheringa. (2023, June 24). Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved January 27, 2026, from [Link]

  • Google Patents. (1980). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Nitro-1-propanol (CAS 2902-96-7). Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitropropanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Nitrophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of 2-(2-Nitrophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Nitrophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. 2-(2-Nitrophenyl)propan-1-ol serves as a critical building block in the synthesis of various pharmaceuticals and complex organic molecules.[1] Its synthesis, however, presents a common yet significant challenge in organic chemistry: the chemoselective transformation of one functional group in the presence of another, highly reducible one.

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions. We will focus on the most reliable synthetic route—the selective reduction of a carboxylic acid or ester precursor—and address the specific issues you may encounter, ensuring a logical, self-validating experimental design.

Section 1: Synthesis Strategy and Mechanistic Considerations

The most practical and controllable pathway to synthesize 2-(2-Nitrophenyl)propan-1-ol involves the reduction of its corresponding carboxylic acid precursor, 2-(2-nitrophenyl)propanoic acid, or its ester derivative. The primary challenge is to reduce the carboxyl group to a primary alcohol without affecting the aromatic nitro group.

The Chemoselectivity Problem:

The nitro group (-NO₂) is highly susceptible to reduction by many common hydride reagents, often leading to the corresponding amine (-NH₂), hydroxylamine (-NHOH), or azo compounds (-N=N-).[2][3] Powerful, non-selective reagents like lithium aluminum hydride (LiAlH₄) will readily reduce both the carboxylic acid and the nitro group, making them unsuitable for this specific transformation.[4]

Therefore, the key to a successful synthesis lies in choosing a reducing agent that is sufficiently oxophilic (oxygen-loving) to react with the carboxyl group while being inert towards the nitro group under the reaction conditions.

Recommended Synthetic Workflow

The following diagram outlines the recommended experimental workflow, emphasizing the critical step of selective reduction.

G cluster_0 Synthesis Pathway A Starting Material 2-(2-Nitrophenyl)propanoic Acid or Ester B Chemoselective Reduction (e.g., BH₃·THF) A->B Anhydrous THF, Inert Atmosphere (N₂/Ar) C Reaction Quench & Aqueous Workup B->C Careful addition of Methanol, then H₂O/Acid D Purification (Column Chromatography) C->D Extraction with Organic Solvent E Final Product 2-(2-Nitrophenyl)propan-1-ol D->E Characterization (NMR, IR, MS) G Start Unsatisfactory Result (Low Yield / Impurity) CheckTLC Analyze Crude Product by TLC/NMR Start->CheckTLC HighSM High Amount of Starting Material? CheckTLC->HighSM Check Spots AmineProduct Presence of Amino Byproduct? CheckTLC->AmineProduct Check Spectra HighSM->AmineProduct No Cause_Inactive Cause: Inactive/Insufficient Reagent or Sub-optimal Conditions HighSM->Cause_Inactive Yes Cause_NonSelective Cause: Non-Selective Reduction AmineProduct->Cause_NonSelective Yes Solve_Conditions Solution: 1. Use fresh, anhydrous reagents. 2. Increase temperature/time. 3. Monitor via TLC. Cause_Inactive->Solve_Conditions Solve_Reagent Solution: 1. Confirm use of BH₃·THF. 2. Avoid H₂/Pd-C, LiAlH₄. 3. Ensure high purity of all reagents. Cause_NonSelective->Solve_Reagent

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in 2-(2-Nitrophenyl)propan-1-ol Synthesis

Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals. The synthesis, typically involving a Grignard reaction between an ethylmagnesium halide and 2-nitrobenzaldehyde, is a powerful C-C bond-forming reaction. However, it is characterized by a significant exotherm that demands rigorous control to ensure safety, product quality, and yield. The presence of the nitro group on the aromatic ring significantly increases the reaction's energetic potential and the risk of thermal runaway.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis safely and effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Q1: My reaction temperature is rising uncontrollably, even with an ice bath. What are the immediate steps to prevent a runaway reaction?

A1: Immediate intervention is critical to prevent a thermal runaway. A rapid temperature increase indicates that the rate of heat generation is exceeding the capacity of your cooling system.[1][3]

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the Grignard reagent to the 2-nitrobenzaldehyde solution.

  • Enhance Cooling: If possible, switch your cooling bath to a more potent mixture, such as an ice/salt or dry ice/acetone bath.

  • Add Cold, Anhydrous Solvent: Introduce pre-chilled anhydrous solvent (the same used in the reaction, e.g., THF or diethyl ether) to dilute the reaction mixture. This increases the total thermal mass, helping to absorb the excess heat.[4]

  • Do NOT Add Water or Protic Solvents: Never add water or protic solvents at this stage. This would cause an extremely violent and uncontrolled quenching of the Grignard reagent, exacerbating the exotherm.[5]

Causality and Prevention: This situation typically arises from an addition rate that is too fast for the reaction scale and cooling setup. Grignard reactions can have an induction period, followed by a sudden, rapid reaction.[1] To prevent this, always begin with a very slow, dropwise addition rate, continuously monitoring the internal temperature.[6][7] Ensure your cooling bath is established and stable before starting the addition.

Q2: The reaction mixture turned dark brown or black immediately upon adding the Grignard reagent, and my final yield is very low. What is the cause?

A2: A dark coloration and poor yield are indicative of side reactions and/or product degradation, often caused by localized overheating.

Likely Causes:

  • Attack on the Nitro Group: Grignard reagents can react with nitro groups, especially at elevated temperatures. This leads to a complex mixture of reduction products and tars.[8]

  • Thermal Decomposition: 2-nitrobenzaldehyde and the product, 2-(2-nitrophenyl)propan-1-ol, can be thermally sensitive.[2] Hot spots in the reaction flask can lead to decomposition.

  • Enolization: Although less common with aldehydes, localized high concentrations of the Grignard reagent (a strong base) could potentially lead to side reactions if impurities are present.

Preventative Protocols:

  • Maintain Low Temperature: The most critical parameter is temperature control. The addition of the Grignard reagent should be performed at a strictly controlled temperature, typically between 0 °C and -10 °C, to favor the desired 1,2-addition to the carbonyl group and suppress side reactions.[6]

  • Slow and Sub-Surface Addition: Add the Grignard reagent slowly and dropwise. If your setup allows, sub-surface addition helps to disperse the reagent quickly into the bulk solution, preventing localized high temperatures and concentrations.

  • Vigorous Stirring: Ensure efficient and vigorous stirring throughout the addition to promote rapid heat and mass transfer, minimizing hot spots.

Q3: My reaction failed to initiate, or the initiation was extremely delayed. How can I start the reaction safely?

A3: A delayed initiation followed by a sudden, rapid reaction is a significant safety hazard. This "induction period" can lead an operator to add too much reagent before the reaction starts, creating the potential for a dangerous exotherm once it finally begins.[1]

Troubleshooting Initiation:

  • Reagent & Glassware Quality: The primary cause of initiation failure is moisture or impurities. Ensure all glassware is rigorously flame- or oven-dried and the reaction is conducted under a completely inert atmosphere (e.g., dry nitrogen or argon).[6] Solvents must be anhydrous.

  • Safe Initiation Techniques: If the reaction doesn't start after adding a small amount of the Grignard solution, you can try gentle warming with a heat gun on a small spot of the flask. However, be extremely cautious and have a robust cooling bath ready to immediately counteract the exotherm upon initiation.

  • Avoid Over-addition: If initiation is delayed, do not continue adding a large volume of the Grignard reagent.[4] Add only a small percentage (e.g., 1-2%) of the total volume and wait for signs of reaction (e.g., a slight temperature rise, color change) before proceeding with the slow, controlled addition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction setup for ensuring thermal safety during this synthesis?

A1: A robust experimental setup is your primary engineering control.

  • Reaction Vessel: Use a round-bottom flask that is no more than half-full to allow for sufficient headspace and effective stirring.

  • Thermometry: Use a calibrated digital thermometer with the probe placed directly in the reaction mixture to monitor the internal temperature in real-time.[7]

  • Addition Funnel: Employ a pressure-equalizing dropping funnel for the controlled, dropwise addition of the Grignard reagent.[4]

  • Cooling: A mechanical cryostat or a well-maintained dry ice/acetone bath provides more reliable and consistent cooling than a simple ice-water bath.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[6]

Q2: How should I properly quench the reaction after it is complete?

A2: The quenching process is also highly exothermic and must be handled with care.[4]

  • Cooling is Essential: Ensure the reaction flask is thoroughly cooled in an ice bath (0 °C) before starting the quench.[5]

  • Use a Buffered Quenching Agent: The standard and safest method is to slowly and dropwise add a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is less aggressive than quenching directly with water or strong acid and helps to minimize the initial exotherm.

  • Slow Addition: Add the quenching solution very slowly with vigorous stirring. If the temperature begins to rise rapidly, pause the addition until it subsides.[4]

  • Acidification (if necessary): After the initial vigorous reaction with NH₄Cl has ceased, you can proceed with the addition of a dilute acid (e.g., 1M HCl) to dissolve the magnesium salts before workup.[9]

Q3: What are the key reaction parameters I need to monitor?

A3: Careful monitoring is essential for a self-validating and safe protocol.

Parameter Optimal Range/Condition Rationale
Internal Reaction Temp. 0 °C to -10 °C (during addition)Minimizes side reactions with the nitro group and prevents thermal runaway.[6]
Grignard Addition Rate Slow, dropwiseEnsures the cooling system can dissipate heat as it is generated, preventing accumulation.[10]
Stirring Speed Vigorous and consistentPrevents localized hot spots and ensures homogeneous mixing of reagents.
Inert Atmosphere Positive N₂ or Ar pressureGrignard reagents are highly sensitive to moisture and air.[6]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-(2-Nitrophenyl)propan-1-ol

Safety Notice: This reaction is highly exothermic and involves reagents that are flammable and sensitive to air and moisture.[1][6] All operations must be conducted in a certified fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety glasses.

Materials & Reagents:

  • 2-Nitrobenzaldehyde

  • Ethylmagnesium bromide (e.g., 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a pressure-equalizing dropping funnel, and an inlet for inert gas.

  • Reactant Loading: Dissolve 2-nitrobenzaldehyde in anhydrous THF in the flask.

  • Cooling: Cool the solution to between 0 °C and -10 °C using an appropriate cooling bath.

  • Grignard Addition: Charge the dropping funnel with the ethylmagnesium bromide solution. Add the Grignard reagent to the stirred aldehyde solution dropwise, ensuring the internal temperature does not exceed -5 °C. This is the critical exothermic step.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: While maintaining the temperature at 0 °C, slowly and carefully add saturated aqueous NH₄Cl solution dropwise via the addition funnel. A vigorous reaction will occur. Control the addition rate to keep the internal temperature below 10 °C.

  • Workup: Once the quenching is complete, add 1 M HCl to dissolve the resulting magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships for managing this synthesis.

Exotherm_Troubleshooting cluster_0 Real-Time Monitoring cluster_1 Decision & Action Start Begin Grignard Addition Monitor Is Internal Temp Stable Below -5 °C? Start->Monitor Continue Continue Slow Addition Monitor->Continue Yes Stop ACTION: STOP ADDITION IMMEDIATELY Monitor->Stop No Continue->Monitor Cool ACTION: Enhance Cooling (e.g., Dry Ice Bath) Stop->Cool Dilute ACTION: Add Cold Anhydrous Solvent Cool->Dilute

Caption: Troubleshooting workflow for thermal runaway.

Reaction_Pathway cluster_Reagents Starting Materials cluster_Reaction Reaction & Quench cluster_Product Final Product Aldehyde 2-Nitrobenzaldehyde Addition 1. Slow Addition (0°C to -10°C) Aldehyde->Addition Grignard EtMgBr Grignard->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Exothermic Step Quench 2. Quench with sat. NH4Cl(aq) Intermediate->Quench Product 2-(2-Nitrophenyl)propan-1-ol Quench->Product

Caption: Simplified workflow for the synthesis.

Section 4: References

  • ResearchGate Discussion on Grignard Reagents with Nitro Groups. (2017). ResearchGate. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. [Link]

  • Synthesis of 2-(2-nitrophenyl)-1-phenylpropan-1-ol. (n.d.). ResearchGate. [Link]

  • Grignard Reaction Safety Summary. (n.d.). American Chemical Society. [Link]

  • Controlling temperature of nitration reactions. (1938). Google Patents.

  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]

  • Quenching of Pyrophoric Materials. (2016). The Sarpong Group, UC Berkeley. [Link]

  • Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. (2023). Chemical Engineering Transactions. [Link]

  • Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo. [Link]

  • 1-p-TOLYLCYCLOPROPANOL. (n.d.). Organic Syntheses. [Link]

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of System Assurance Engineering and Management. [Link]

  • Quenching Reactions: Grignards. (2021). Chemistry LibreTexts. [Link]

  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. (2018). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(2-Nitrophenyl)propan-1-ol and 2-(4-Nitrophenyl)propan-1-ol

Introduction In the landscape of pharmaceutical and fine chemical synthesis, nitrophenyl-containing building blocks are indispensable intermediates.[1] Their reactivity is profoundly influenced by the substitution patter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, nitrophenyl-containing building blocks are indispensable intermediates.[1] Their reactivity is profoundly influenced by the substitution pattern on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 2-(2-nitrophenyl)propan-1-ol and 2-(4-nitrophenyl)propan-1-ol. Understanding the nuanced differences imparted by the ortho versus para position of the powerful electron-withdrawing nitro group is critical for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. We will dissect the theoretical underpinnings of their reactivity and provide practical, data-driven insights for the research scientist.

Molecular Structure and Foundational Electronic Effects

The reactivity of an organic molecule is a direct consequence of its structure. The key to understanding the differences between the ortho and para isomers lies in three core concepts: electronic effects (inductive and resonance), steric hindrance, and the potential for intramolecular interactions.

Property2-(2-Nitrophenyl)propan-1-ol2-(4-Nitrophenyl)propan-1-ol
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [2]181.19 g/mol
CAS Number 64987-77-5[2]22357-57-9 (related propan-2-ol)
Appearance Light yellow to Brown clear liquidSolid (related propan-2-ol)
Key Structural Feature Nitro group at the ortho positionNitro group at the para position
Electronic Effects: The Influence of the Nitro Group

The nitro (-NO₂) group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through two primary mechanisms:

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density through the sigma bonds of the benzene ring. This effect is distance-dependent, meaning it is strongest at the ortho position and weakens progressively at the meta and para positions.

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms, a phenomenon most pronounced when it is in the ortho or para position.[3][4] This delocalization creates a partial positive charge on the ring carbons at these positions, significantly impacting the ring's reactivity and the properties of the side chain.

For 2-(4-nitrophenyl)propan-1-ol , the -I and -M effects work in concert to withdraw electron density from the ring, influencing the benzylic position. For 2-(2-nitrophenyl)propan-1-ol , the inductive effect is stronger due to proximity, but two additional factors come into play: steric hindrance and intramolecular hydrogen bonding.

Steric Hindrance: The "Ortho Effect"

The bulky nitro group at the ortho position physically obstructs the space around the 2-(propan-1-ol) side chain. This "ortho effect" can significantly impede the approach of reagents to the hydroxyl group, slowing down reactions that require attack at this site.[5]

Intramolecular vs. Intermolecular Hydrogen Bonding

A crucial difference arises from hydrogen bonding capabilities.[6]

  • 2-(2-Nitrophenyl)propan-1-ol can form a stable, six-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the adjacent nitro group. This internal bonding reduces the availability of the hydroxyl proton and can decrease the nucleophilicity of the hydroxyl oxygen.

  • 2-(4-Nitrophenyl)propan-1-ol , with its distant nitro group, cannot form such an intramolecular bond. Instead, its hydroxyl groups will engage in intermolecular hydrogen bonding with other molecules, which generally has a different and less pronounced impact on the reactivity of any single molecule compared to a locked intramolecular conformation.

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.

Comparative Reactivity Analysis

The structural and electronic differences outlined above manifest as distinct reactivities in common synthetic transformations.

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

These reactions typically involve the hydroxyl group acting as a nucleophile.

  • Prediction: 2-(4-Nitrophenyl)propan-1-ol will react faster than its ortho isomer.

  • Causality: The reactivity of 2-(2-nitrophenyl)propan-1-ol is diminished by two factors. Firstly, the intramolecular hydrogen bond reduces the nucleophilicity of the hydroxyl oxygen by drawing its lone pairs closer to the hydrogen. Secondly, the steric bulk of the ortho-nitro group physically hinders the approach of electrophiles (e.g., alkyl halides in Williamson ether synthesis). The para isomer lacks both of these inhibiting features, allowing for more facile access to its more nucleophilic hydroxyl group.

Oxidation of the Primary Alcohol

The conversion of the primary alcohol to an aldehyde or carboxylic acid is a fundamental transformation.

  • Prediction: 2-(4-Nitrophenyl)propan-1-ol will likely undergo oxidation more readily than the ortho isomer.

  • Causality: While the strong electron-withdrawing nature of the nitro group in both isomers deactivates the aromatic ring, the primary determinant of reactivity at the alcohol is accessibility. The steric hindrance from the ortho-nitro group in 2-(2-nitrophenyl)propan-1-ol is expected to slow the rate of reaction by impeding the approach of the oxidizing agent (e.g., PCC, KMnO₄, or a chromium-based reagent) to the CH₂OH group.[7]

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a common step in the synthesis of pharmaceuticals.

  • Prediction: The reaction rates may be comparable, but the ortho isomer might exhibit slightly different behavior or require modified conditions.

  • Causality: The reduction of a nitro group, often achieved with reagents like H₂/Pd-C or Sn/HCl, primarily depends on access to the nitro functional group itself.[8][9] In the para isomer, the group is exposed and readily accessible. In the ortho isomer, the adjacent propanol side chain could introduce minor steric effects, potentially influencing the binding of the molecule to a heterogeneous catalyst surface like Palladium on carbon. However, this effect is generally less pronounced than the hindrance observed in reactions involving the hydroxyl group.

Experimental Protocols: A Comparative Etherification Workflow

To provide a self-validating system for comparing reactivity, the following parallel synthesis protocol for a Williamson etherification is proposed. The goal is to synthesize the corresponding methyl ethers and compare reaction progress over time.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_monitoring Reaction Monitoring cluster_analysis Analysis A 2-(2-Nitrophenyl)propan-1-ol in dry THF NaH Add NaH (1.1 eq) Stir at 0°C A->NaH Flask A B 2-(4-Nitrophenyl)propan-1-ol in dry THF B->NaH Flask B MeI Add CH3I (1.2 eq) Warm to RT NaH->MeI TLC Monitor by TLC (every 30 min) MeI->TLC Analysis Compare spot intensity (Substrate vs. Product) TLC->Analysis

Caption: Experimental workflow for comparative etherification.

Step-by-Step Protocol:

Objective: To compare the rate of methyl ether formation from 2-(2-nitrophenyl)propan-1-ol and 2-(4-nitrophenyl)propan-1-ol under identical conditions.

Materials:

  • 2-(2-Nitrophenyl)propan-1-ol

  • 2-(4-Nitrophenyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • TLC plates (silica gel)

  • Appropriate eluent (e.g., 20% Ethyl Acetate in Hexane)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Preparation: Set up two identical, dry, round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars under an inert atmosphere (Nitrogen or Argon).

  • Substrate Addition: To Flask A, add 2-(2-nitrophenyl)propan-1-ol (1 mmol). To Flask B, add 2-(4-nitrophenyl)propan-1-ol (1 mmol). Dissolve each in 10 mL of anhydrous THF.

  • Deprotonation: Cool both flasks to 0°C in an ice bath. To each flask, carefully add sodium hydride (1.1 mmol, 1.1 eq) portion-wise. Stir the suspensions at 0°C for 30 minutes. The formation of the sodium alkoxide should be observed.

  • Alkylation: To each flask, add methyl iodide (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Remove the ice baths and allow the reactions to warm to room temperature. Starting at t=0 (after MeI addition), monitor the progress of each reaction every 30 minutes using Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture from each flask on the same TLC plate.

  • Analysis: Visualize the TLC plates under UV light. Compare the disappearance of the starting material spot (alcohol) and the appearance of the new, less polar product spot (ether) for Flask A and Flask B over time. The reaction from Flask B is expected to proceed to completion significantly faster than the reaction in Flask A.

  • Workup (after completion): Once the reaction is complete (or after a set time, e.g., 4 hours), quench both reactions by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude products can then be analyzed by ¹H NMR to confirm structure and purity.

Conclusion

While 2-(2-nitrophenyl)propan-1-ol and 2-(4-nitrophenyl)propan-1-ol are simple isomers, the placement of the nitro group creates a profound divergence in their chemical reactivity. The para isomer behaves as a standard primary alcohol attached to an electron-deactivated ring, with its reactivity primarily governed by the electronic effects transmitted through the aromatic system. In contrast, the ortho isomer is a case study in the power of local effects; its reactivity is heavily suppressed in reactions involving the hydroxyl group due to a combination of steric hindrance and intramolecular hydrogen bonding. For researchers and drug development professionals, recognizing these differences is paramount. The choice between these isomers is not arbitrary but a critical decision that will dictate the choice of reagents, reaction conditions, and ultimately, the efficiency and success of the synthetic endeavor.

References

  • GCE Practicals. (2012, April 17). Comparing the reactions of Propan-1-ol and Propan-2-ol [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11389755, 2-(2-Nitrophenyl)propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597077, 2-(4-Nitrophenyl)propan-2-ol. Retrieved from [Link]

  • Reddit. (2025, January 6). is 2-nitrophenol less acidic than 4-nitrophenol... r/chemhelp. Retrieved from [Link]

  • YouTube. (2023, August 24). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. Retrieved from [Link]

  • Quora. (2016, June 13). How 2 nitro phenol and 4 nitro phenol are differentiated?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Quora. (2018, July 15). Why does the nitro group shows it affects only an ortho and para position but not act as a meta position?. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Chemoselective Reduction of 2-(2-Nitrophenyl)propan-1-ol

Prepared by: Your Senior Application Scientist This guide provides an in-depth comparison of common laboratory-scale reducing agents for the chemoselective conversion of 2-(2-Nitrophenyl)propan-1-ol to the corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide provides an in-depth comparison of common laboratory-scale reducing agents for the chemoselective conversion of 2-(2-Nitrophenyl)propan-1-ol to the corresponding aniline, 2-(2-aminophenyl)propan-1-ol. The successful execution of this transformation is pivotal for the synthesis of various pharmaceutical intermediates and fine chemicals, where the preservation of the primary alcohol functionality is paramount.

We will explore four distinct and widely adopted methodologies: Catalytic Hydrogenation, Metal/Acid Reduction (Iron and Tin(II) Chloride), Transfer Hydrogenation, and a Catalytic Metal Hydride system. Each method is evaluated based on its reaction mechanism, operational efficiency, chemoselectivity, safety considerations, and ease of workup. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most suitable method for their specific laboratory context and synthetic goals.

The Synthetic Challenge: Preserving Functionality

The core challenge in the reduction of 2-(2-Nitrophenyl)propan-1-ol lies in the selective transformation of the aromatic nitro group into an amine without affecting the primary alcohol. Aggressive reducing agents or non-selective catalysts can lead to undesired side reactions, such as dehydration of the alcohol or reduction of the aromatic ring. Therefore, the choice of reducing agent is a critical decision that directly impacts yield, purity, and the overall efficiency of the synthetic route.

Catalytic Hydrogenation: The High-Efficiency Standard

Catalytic hydrogenation is a cornerstone of reduction chemistry, valued for its high efficiency and clean reaction profiles.[1] This heterogeneous catalysis method involves the use of gaseous hydrogen and a metal catalyst, typically palladium on carbon (Pd/C), to achieve the reduction.

Causality of Experimental Design: The choice of a low-pressure hydrogenation setup is a balance between reaction rate and safety. While higher pressures can accelerate the reaction, they also increase the risk of over-reduction and require specialized high-pressure reactors. The use of ethanol as a solvent is ideal due to its ability to dissolve the substrate and its relative inertness under these conditions. The catalyst loading is kept low (typically 5-10 mol%) as the catalytic cycle is highly efficient.

Advantages:

  • High atom economy, with water as the only stoichiometric by-product.

  • Typically results in high yields and clean product formation.

  • The catalyst can be filtered and potentially reused.

Disadvantages:

  • Requires a dedicated hydrogenation apparatus (e.g., Parr shaker).

  • Handling of flammable hydrogen gas requires stringent safety protocols.

  • Catalysts like Pd/C can be pyrophoric and must be handled with care.

  • Potential for over-reduction or reduction of other sensitive functional groups if not carefully controlled.[1]

Experimental Protocol: H₂ with 10% Pd/C
  • Vessel Preparation: To a 250 mL hydrogenation flask, add 2-(2-Nitrophenyl)propan-1-ol (5.0 g, 27.6 mmol) and 100 mL of absolute ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, 10 wt%). Caution: Pd/C can be pyrophoric, especially when dry. Handle as a slurry if possible.

  • System Setup: Secure the flask to a Parr hydrogenation apparatus.

  • Inerting: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: Evacuate the flask and introduce hydrogen gas to a pressure of 50 psi (approx. 3.4 bar).

  • Reaction: Begin vigorous shaking or stirring and maintain the hydrogen pressure at 50 psi. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Completion & Workup: Once hydrogen uptake ceases, stop the agitation. Purge the system with nitrogen gas three times.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-Aminophenyl)propan-1-ol, which can be further purified by chromatography or recrystallization if necessary.

Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve Substrate in Ethanol prep2 Add Pd/C Catalyst (Inert Atmosphere) prep1->prep2 react1 Purge System (N2 Purge) prep2->react1 react2 Introduce H2 Gas (50 psi) react1->react2 react3 Agitate & Monitor (2-4 hours) react2->react3 work1 Purge System (N2 Purge) react3->work1 work2 Filter through Celite® to Remove Catalyst work1->work2 work3 Evaporate Solvent (Rotary Evaporator) work2->work3 work4 Purify Product work3->work4

Caption: Experimental workflow for catalytic hydrogenation.

Metal/Acid Reductions: Classic & Cost-Effective Methods

The reduction of nitroarenes using a metal in acidic media is one of the oldest and most reliable methods in organic synthesis.[2] These reactions are prized for their excellent chemoselectivity, often leaving other reducible groups untouched.[3]

A. Iron in Acidic Medium (Bechamp Reduction)

This method utilizes elemental iron, typically as a powder, in the presence of an acid like hydrochloric acid (HCl) or acetic acid. It operates via a series of single-electron transfers from the iron surface to the nitro group.

Causality of Experimental Design: The use of a protic solvent mixture like ethanol/water ensures solubility for both the organic substrate and the inorganic acid. A slight excess of iron is used to drive the reaction to completion, as the reaction occurs on the metal's surface.[3] The reaction is often heated to increase the rate of the heterogeneous reaction. The final basic workup is critical to deprotonate the product amine (which exists as an ammonium salt in the acidic medium) and precipitate the iron as its hydroxide salts, facilitating separation.

Advantages:

  • Inexpensive and readily available reagents.

  • Excellent chemoselectivity for the nitro group.[1]

  • Tolerant of a wide variety of functional groups such as halogens, carbonyls, and nitriles.[3]

Disadvantages:

  • Requires a large stoichiometric excess of metal.

  • The workup can be cumbersome due to the formation of a large volume of iron oxide/hydroxide sludge.[3]

  • Reaction times can be longer compared to catalytic hydrogenation.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2-Nitrophenyl)propan-1-ol (5.0 g, 27.6 mmol), ethanol (100 mL), and water (25 mL).

  • Reagent Addition: To the stirred solution, add iron powder (9.2 g, 165.6 mmol, 6 equivalents).

  • Acidification: Slowly add concentrated hydrochloric acid (5 mL) dropwise. An exothermic reaction should be observed.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or 2M sodium hydroxide until the mixture is basic (pH > 9) and effervescence ceases. Caution: This neutralization is exothermic.

  • Filtration: Filter the resulting slurry through a pad of Celite®. The iron salts will be retained on the filter pad.

  • Extraction: Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL). Transfer the combined filtrate to a separatory funnel.

  • Isolation: Separate the organic layer. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

B. Tin(II) Chloride (SnCl₂)

Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is another classic method that offers a milder alternative to iron.[1] The reduction proceeds via electron transfer from the Sn(II) ion, which is oxidized to Sn(IV).[4]

Causality of Experimental Design: Concentrated HCl is used not only as the proton source but also to form the active chlorostannite species. The reaction is typically run at elevated temperatures to ensure a reasonable rate. The workup, similar to the iron reduction, requires basification to free the amine product from its salt and to precipitate the tin as insoluble tin hydroxides.[5]

Advantages:

  • Generally provides cleaner reactions and simpler workups than iron.

  • High degree of chemoselectivity.[4]

Disadvantages:

  • Tin salts are more expensive and have greater environmental toxicity than iron salts.[4]

  • Requires stoichiometric quantities of the reagent.

  • Setup: In a 250 mL round-bottom flask, suspend 2-(2-Nitrophenyl)propan-1-ol (5.0 g, 27.6 mmol) in absolute ethanol (80 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (18.7 g, 82.8 mmol, 3 equivalents) to the suspension.

  • Reaction: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (50 mL) while stirring vigorously.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture at 50-60 °C for 1-2 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and slowly neutralize by adding 6M NaOH solution until the pH is ~10. A thick white precipitate of tin(IV) hydroxide will form.

  • Extraction: Add ethyl acetate (100 mL) and stir for 15 minutes.

  • Filtration & Isolation: Filter the mixture through Celite®, washing the pad with ethyl acetate (2 x 30 mL). Collect the filtrate, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Transfer Hydrogenation: The Practical & Safe Alternative

Transfer hydrogenation offers a highly practical and safer alternative to using high-pressure hydrogen gas.[6] In this method, a stable organic molecule, such as ammonium formate or formic acid, serves as the hydrogen source in the presence of a catalyst, typically Pd/C.[7]

Causality of Experimental Design: Ammonium formate is a convenient and stable source of hydrogen. Upon heating in the presence of the palladium catalyst, it decomposes to produce hydrogen, ammonia, and carbon dioxide in situ. Methanol is a common solvent for this reaction. The reaction proceeds under mild, non-pressurized conditions, making it accessible with standard laboratory glassware.

Advantages:

  • Avoids the need for specialized high-pressure equipment and handling of H₂ gas.

  • Excellent chemoselectivity, particularly for preserving benzylic alcohols and other sensitive groups.

  • Generally fast reaction times and clean conversions.

Disadvantages:

  • The hydrogen donor is consumed stoichiometrically, reducing atom economy compared to direct hydrogenation.

  • May require higher catalyst loading than direct hydrogenation.

Experimental Protocol: Pd/C & Ammonium Formate
  • Setup: To a 250 mL round-bottom flask with a reflux condenser, add 2-(2-Nitrophenyl)propan-1-ol (5.0 g, 27.6 mmol), methanol (100 mL), and 10% Pd/C (0.5 g, 10 wt%).

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄) (8.7 g, 138 mmol, 5 equivalents) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C). The reaction is often accompanied by gas evolution. Monitor by TLC; completion is typically observed within 1-3 hours.

  • Workup: Cool the reaction to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the pure amine.

Reaction Pathway for Transfer Hydrogenation

G sub 2-(2-Nitrophenyl)propan-1-ol (Substrate) cat Pd/C (Catalyst) sub->cat donor HCOONH4 (H2 Donor) donor->cat prod 2-(2-Aminophenyl)propan-1-ol (Product) cat->prod byprod CO2 + NH3 (By-products) cat->byprod

Caption: Simplified pathway for transfer hydrogenation.

Catalytic Metal Hydride System: The Mild & Selective Method

Sodium borohydride (NaBH₄) is a mild reducing agent that is famously unreactive towards nitro groups under normal conditions.[8] However, its reducing power can be dramatically enhanced by the addition of a transition metal catalyst, such as nickel(II) chloride (NiCl₂).[9] This system offers an exceptionally mild route for nitro reduction.

Causality of Experimental Design: The reaction is believed to proceed through the formation of a nickel boride species, which is the true catalytic reductant.[9] The use of an aqueous acetonitrile solvent system provides a good medium for all reagents. The reaction proceeds smoothly at room temperature, highlighting its mildness. A significant excess of NaBH₄ is required as some of it reacts with the water present in the system.

Advantages:

  • Extremely mild conditions (typically room temperature).

  • High chemoselectivity, preserving most other functional groups.

  • Uses inexpensive and readily available reagents.

Disadvantages:

  • Requires a large stoichiometric excess of NaBH₄.

  • The reaction can sometimes be sluggish depending on the substrate.

Experimental Protocol: NaBH₄/NiCl₂
  • Setup: In a 250 mL flask, dissolve 2-(2-Nitrophenyl)propan-1-ol (5.0 g, 27.6 mmol) in a mixture of acetonitrile (90 mL) and water (10 mL).

  • Catalyst Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.3 g, 5.5 mmol, 0.2 equivalents). Stir until dissolved.

  • Reductant Addition: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (4.2 g, 110.4 mmol, 4 equivalents) portion-wise over 30 minutes. A black precipitate (nickel boride) will form, and vigorous gas evolution will occur. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 2M HCl until gas evolution ceases.

  • Workup: Add ethyl acetate (100 mL). Filter the mixture through Celite® to remove the black precipitate.

  • Isolation: Transfer the filtrate to a separatory funnel. Make the aqueous layer basic (pH > 9) with 2M NaOH. Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the desired amine.

Comparative Summary and Decision Guide

The choice of method depends on a trade-off between speed, safety, cost, scale, and the specific equipment available in the laboratory.

Table 1: Performance Comparison of Reducing Agents
FeatureCatalytic Hydrogenation (Pd/C, H₂)Iron / HClTin(II) Chloride / HClTransfer Hydrogenation (Pd/C, HCOONH₄)NaBH₄ / NiCl₂
Typical Yield >95%85-95%85-95%>95%90-98%
Reaction Time 2-4 h3-5 h1-2 h1-3 h2-4 h
Temperature Room TempReflux50-60 °CRefluxRoom Temp
Chemoselectivity Good to ModerateExcellentExcellentExcellentExcellent
Safety H₂ gas, Pyrophoric CatalystExothermic, Acid HandlingAcid HandlingFlammable SolventsH₂ evolution, Exothermic
Cost Catalyst is expensiveVery LowModerateModerateLow
Workup Difficulty Easy (Filtration)Difficult (Iron Sludge)Moderate (Tin Salts)Easy (Filtration)Moderate (Quench/Filtration)
Scalability ExcellentModeratePoorGoodGood
Decision-Making Workflow

This flowchart provides a logical path to selecting the optimal reduction method based on key laboratory constraints and desired outcomes.

G start Start: Select Reduction Method q1 Is a Hydrogenator Apparatus Available? start->q1 q2 Is Workup Difficulty a Major Concern? q1->q2 No m1 Method: Catalytic Hydrogenation (H2, Pd/C) q1->m1 Yes q3 Is Reagent Cost the Primary Constraint? q2->q3 No m2 Method: Transfer Hydrogenation (Pd/C, HCOONH4) q2->m2 Yes m3 Method: NaBH4 / NiCl2 q3->m3 No m4 Method: Iron / HCl q3->m4 Yes

Caption: Decision guide for selecting a nitro reduction method.

Conclusion

For the chemoselective reduction of 2-(2-Nitrophenyl)propan-1-ol, all four discussed methods are viable, but they offer distinct advantages.

  • Transfer Hydrogenation with Pd/C and ammonium formate emerges as a highly recommended method for general laboratory use. It provides an excellent balance of high yield, outstanding chemoselectivity, operational simplicity, and enhanced safety by avoiding gaseous hydrogen.

  • Catalytic Hydrogenation remains the gold standard for efficiency and scalability if the proper equipment is available.

  • NaBH₄/NiCl₂ is an excellent choice for small-scale syntheses where extremely mild conditions are required to protect other highly sensitive functionalities.

  • Iron/HCl is a robust and economical option, particularly for large-scale preparations where cost is a primary driver and downstream purification can accommodate the challenging workup.

Ultimately, the optimal choice will be dictated by the specific project goals, available resources, and the scale of the reaction.

References

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Validation

A Comparative Benchmarking Guide to the Synthesis of 2-(2-Nitrophenyl)propan-1-ol

Introduction: The Significance of 2-(2-Nitrophenyl)propan-1-ol in Synthetic Chemistry 2-(2-Nitrophenyl)propan-1-ol is a valuable chemical intermediate, distinguished by its bifunctional nature, incorporating both a hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(2-Nitrophenyl)propan-1-ol in Synthetic Chemistry

2-(2-Nitrophenyl)propan-1-ol is a valuable chemical intermediate, distinguished by its bifunctional nature, incorporating both a hydroxyl group and a nitroaromatic moiety. This unique structural arrangement makes it a versatile precursor in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The ortho-nitro group can be readily reduced to an amine, opening pathways to the formation of heterocyclic compounds such as quinolines, while the primary alcohol provides a handle for esterification, etherification, or oxidation.

The efficiency of the synthesis of 2-(2-nitrophenyl)propan-1-ol is a critical factor in its practical application. Key metrics for evaluating synthetic efficiency include chemical yield, reaction time, cost and availability of starting materials, operational simplicity, and the generation of hazardous waste. This guide provides an in-depth comparison of the most viable synthetic routes to 2-(2-nitrophenyl)propan-1-ol, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Primary Synthetic Routes

Two principal retrosynthetic disconnections lead to the most practical and commonly explored routes for the synthesis of 2-(2-nitrophenyl)propan-1-ol:

  • Route A: Reduction of 2'-Nitropropiophenone. This is the most direct and widely employed approach, involving the chemoselective reduction of the ketone functionality of 2'-nitropropiophenone.

  • Route B: Grignard Reaction with 2-Nitrobenzaldehyde. This route entails the nucleophilic addition of an ethyl group equivalent to the aldehyde functionality of 2-nitrobenzaldehyde.

This guide will now delve into a detailed comparison of these two routes, examining their respective strengths and weaknesses.

Route A: Reduction of 2'-Nitropropiophenone

The reduction of the ketonic carbonyl in 2'-nitropropiophenone to a secondary alcohol is a highly efficient and chemoselective transformation. The electron-withdrawing nature of the ortho-nitro group does not significantly hinder this reduction, and several methods can be employed to achieve this conversion with high fidelity.

Method 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[1][2] A key advantage of NaBH₄ is its excellent chemoselectivity; it will readily reduce the ketone group while leaving the nitro group intact under standard conditions.[3]

The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 2'-nitropropiophenone. This is followed by protonation of the resulting alkoxide, typically by the solvent (e.g., methanol or ethanol), to yield the final alcohol product.[1][4]

G start 2'-Nitropropiophenone intermediate Alkoxide Intermediate start->intermediate Nucleophilic Hydride Attack reagent NaBH₄ in MeOH/EtOH reagent->intermediate workup Protonation by Solvent intermediate->workup product 2-(2-Nitrophenyl)propan-1-ol workup->product

Caption: Workflow for NaBH₄ Reduction of 2'-Nitropropiophenone.

  • Materials: 2'-nitropropiophenone, Sodium Borohydride (NaBH₄), Methanol (or Ethanol), Dichloromethane, Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2'-nitropropiophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 2-(2-nitrophenyl)propan-1-ol.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is another robust method for the reduction of ketones to alcohols.[5] This method employs a metal catalyst (e.g., Palladium on Carbon, Platinum oxide, or Raney Nickel) and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like isopropanol).[6] While highly effective for ketone reduction, a potential challenge is the concurrent reduction of the nitro group to an amine, which can lead to a mixture of products. However, with careful selection of the catalyst and reaction conditions, selectivity for the ketone reduction can be achieved.

The ketone and hydrogen are adsorbed onto the surface of the metal catalyst. The hydrogen-hydrogen bond is cleaved, and the hydrogen atoms are added across the carbonyl double bond, leading to the formation of the alcohol.[7]

G start 2'-Nitropropiophenone intermediate Adsorption onto Catalyst Surface start->intermediate reagent H₂ Gas, Pd/C Catalyst reagent->intermediate product 2-(2-Nitrophenyl)propan-1-ol (+ Potential Byproducts) intermediate->product Hydrogen Addition

Caption: Workflow for Catalytic Hydrogenation of 2'-Nitropropiophenone.

  • Materials: 2'-nitropropiophenone, Palladium on Carbon (10 wt. %), Isopropanol, Triethylamine.

  • Procedure:

    • To a solution of 2'-nitropropiophenone (1 equivalent) in isopropanol, add a catalytic amount of 10% Pd/C (e.g., 5 mol %).

    • Add triethylamine (2 equivalents) as a hydrogen source promoter.

    • Heat the mixture to reflux (approximately 82 °C) and stir vigorously.

    • Monitor the reaction progress by TLC. The reaction may take several hours.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with isopropanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography as described for the NaBH₄ method.

Route B: Grignard Reaction of 2-Nitrobenzaldehyde

This synthetic approach involves the formation of a new carbon-carbon bond by the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with 2-nitrobenzaldehyde.[8][9] While a standard method for alcohol synthesis, the presence of the nitro group introduces significant challenges.

Challenges and Side Reactions

Grignard reagents are not only strong nucleophiles but also potent bases and single-electron transfer (SET) agents.[10] The nitro group is highly electron-withdrawing and can react with Grignard reagents in several undesirable ways:

  • Addition to the Nitro Group: The Grignard reagent can add to one of the oxygen atoms of the nitro group.

  • Single-Electron Transfer (SET): An electron can be transferred from the Grignard reagent to the nitroarene, leading to radical species and a complex mixture of byproducts.

These side reactions often lead to lower yields of the desired alcohol and a more challenging purification process.

The intended reaction pathway involves the nucleophilic addition of the carbanionic ethyl group from the Grignard reagent to the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.[11]

G start 2-Nitrobenzaldehyde intermediate Magnesium Alkoxide Intermediate start->intermediate Nucleophilic Addition side_reactions Side Reactions with Nitro Group start->side_reactions reagent Ethylmagnesium Bromide reagent->intermediate reagent->side_reactions workup Acidic Workup (e.g., aq. NH₄Cl) intermediate->workup product 2-(2-Nitrophenyl)propan-1-ol workup->product

Caption: Workflow for the Grignard Reaction of 2-Nitrobenzaldehyde.

  • Materials: Magnesium turnings, Ethyl bromide, Anhydrous Diethyl Ether (or THF), 2-Nitrobenzaldehyde, Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Prepare the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

    • Addition of Aldehyde: Cool the Grignard reagent to 0 °C. Slowly add a solution of 2-nitrobenzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise, keeping the temperature below 10 °C.

    • Reaction and Workup: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Cool the reaction to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl.

    • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Performance Comparison

Metric Route A: NaBH₄ Reduction Route A: Catalytic Hydrogenation Route B: Grignard Reaction
Typical Yield High (often >90%)Moderate to High (60-90%)Low to Moderate (highly variable, often <50%)
Reaction Time 1-3 hours4-12 hours2-4 hours
Chemoselectivity Excellent (ketone over nitro)Good (can be optimized)Poor (side reactions with nitro group)
Operational Simplicity High (simple setup, mild conditions)Moderate (requires H₂ source/reflux)Low (requires anhydrous conditions, inert atmosphere)
Cost of Reagents LowModerate (catalyst can be expensive)Low
Waste Generation Benign (boron salts)Minimal (catalyst is recycled)Magnesium salts

Asymmetric Synthesis of 2-(2-Nitrophenyl)propan-1-ol

For applications where enantiopurity is crucial, such as in the development of chiral drugs, asymmetric synthesis methods are employed. The most effective approach is the asymmetric reduction of the prochiral 2'-nitropropiophenone.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF).[5][12][13] This method is known for its high enantioselectivity and predictable stereochemical outcome.

The borane coordinates to the nitrogen of the CBS catalyst, which in turn coordinates to the ketone. This ternary complex arranges the ketone for a stereoselective hydride transfer from the borane to one face of the carbonyl, leading to the formation of the chiral alcohol with high enantiomeric excess (ee).

G cluster_0 Asymmetric Reduction of 2'-Nitropropiophenone Ketone 2'-Nitropropiophenone Complex Ternary Complex (Ketone-Catalyst-Borane) Ketone->Complex Catalyst Chiral CBS Catalyst Catalyst->Complex Borane BH₃ Source (e.g., BH₃·THF) Borane->Complex Hydride_Transfer Stereoselective Hydride Transfer Complex->Hydride_Transfer Product Enantioenriched 2-(2-Nitrophenyl)propan-1-ol Hydride_Transfer->Product

Caption: Logical Flow of the Corey-Bakshi-Shibata (CBS) Reduction.

Asymmetric Transfer Hydrogenation

This method utilizes a chiral transition metal catalyst (often based on Ruthenium) and a hydrogen donor (e.g., isopropanol or formic acid/triethylamine) to achieve the enantioselective reduction of the ketone.[6][14]

Conclusion and Recommendations

Based on the comparative analysis, the reduction of 2'-nitropropiophenone using sodium borohydride (Route A, Method 1) is the most efficient and recommended method for the synthesis of 2-(2-nitrophenyl)propan-1-ol for general laboratory applications. This method offers a superior combination of high yield, excellent chemoselectivity, operational simplicity, and the use of readily available and relatively safe reagents.

Catalytic hydrogenation is a viable alternative, particularly for larger-scale synthesis where catalyst cost can be amortized, but requires careful optimization to avoid over-reduction of the nitro group.

The Grignard reaction of 2-nitrobenzaldehyde (Route B) is significantly less efficient due to competing side reactions with the nitro group. This route should generally be avoided unless the specific substitution pattern of the starting materials makes other routes inaccessible.

For the synthesis of enantiomerically pure 2-(2-nitrophenyl)propan-1-ol, the asymmetric reduction of 2'-nitropropiophenone, particularly via the Corey-Bakshi-Shibata (CBS) reduction, is the method of choice due to its high enantioselectivity and reliability.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Dell'Anna, M. M., & Mastrorilli, P. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Molecules, 25(3), 699. [Link]

  • Yang, E. (2017, July 19). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)? [Online forum post]. ResearchGate. [Link]

  • Wang, Z., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(34), 13536-13540. [Link]

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  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.
  • University of California, Berkeley. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

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  • Chen, T., et al. (2022). Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol 12) and... [Figure]. In Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. ResearchGate. [Link]

  • Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton. [Link]

  • Li, G., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 238-242. [Link]

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  • Morris, R. H., et al. (2012). The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 ligand. Dalton transactions (Cambridge, England : 2003), 41(32), 9898–9910. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Rav, L., et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • ChemTalk. (n.d.). Catalytic Hydrogenation. [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

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  • Ramnial, T., et al. (2007). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Chemical Communications, (1), 74-76. [Link]

  • Soai, K., et al. (1998). Catalytic enantioselective addition of dialkylzincs to aldehydes using... Organic Syntheses, 75, 1. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

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  • Piltz, J. (n.d.). Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Nitrophenyl)propan-1-ol

This guide provides essential safety and handling protocols for 2-(2-Nitrophenyl)propan-1-ol (CAS No. 64987-77-5).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(2-Nitrophenyl)propan-1-ol (CAS No. 64987-77-5). As a valued researcher, your safety is paramount. This document moves beyond a simple checklist to offer a deep, scientifically-grounded framework for risk mitigation. The procedures outlined here are designed to be a self-validating system, ensuring a safe laboratory environment when handling this and similar aromatic nitro compounds.

While specific hazard data for 2-(2-Nitrophenyl)propan-1-ol is not extensively documented, its structure as an aromatic nitro compound necessitates a cautious approach. Aromatic nitro compounds as a class can present significant health risks, including irritation, and are often treated as potentially toxic. Therefore, the guidance provided is based on established best practices for this chemical family, as recommended by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is selected, a thorough hazard assessment is critical. 2-(2-Nitrophenyl)propan-1-ol is a light yellow to brown liquid[1]. The primary routes of exposure are inhalation, skin contact, and eye contact.

Causality of Controls: The most effective way to mitigate risk is to prevent the chemical from entering the laboratory atmosphere and from coming into contact with personnel. This is achieved through engineering controls, which are the primary barrier against exposure.

  • Chemical Fume Hood: All handling of 2-(2-Nitrophenyl)propan-1-ol, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood. This is a mandatory requirement to minimize inhalation of any vapors or aerosols. The American Chemical Society (ACS) emphasizes the use of ventilation systems like chemical hoods as a primary safety measure[2].

  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked with appropriate hazard warnings[3][4]. This practice contains potential contamination and prevents inadvertent exposure in other parts of the lab.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense, to be used in conjunction with robust engineering controls. The selection of appropriate PPE is crucial and must be based on the potential hazards.

PPE Selection Summary
Protection Type Required PPE Material/Specification Rationale
Eye Protection Safety GogglesANSI Z87.1 certified, chemical splash gogglesProtects against splashes and vapors. Standard safety glasses are insufficient.
Hand Protection Chemical-Resistant GlovesButyl RubberOSHA guidance suggests butyl rubber gloves provide excellent protection against nitro compounds[5]. Double-gloving is recommended for extended operations.
Body Protection Laboratory CoatFlame-resistant, long-sleevedProtects skin from accidental splashes and contamination.
Respiratory Protection Not typically requiredIf fume hood is not available or fails, use a NIOSH-approved respirator with organic vapor cartridges.This is an emergency measure. All routine work must be done in a fume hood.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct level of PPE when handling 2-(2-Nitrophenyl)propan-1-ol.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls start Start: Handling 2-(2-Nitrophenyl)propan-1-ol is_fume_hood Is a certified chemical fume hood available? start->is_fume_hood use_fume_hood Mandatory: Work inside fume hood is_fume_hood->use_fume_hood  Yes   emergency_respirator Emergency Use: NIOSH-approved respirator with organic vapor cartridges is_fume_hood->emergency_respirator  No   standard_ppe Standard PPE: - Chemical Splash Goggles - Butyl Rubber Gloves - Lab Coat use_fume_hood->standard_ppe end_procedure Proceed with experiment standard_ppe->end_procedure

Caption: PPE selection workflow for 2-(2-Nitrophenyl)propan-1-ol.

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is critical for safety. The following protocols for donning and doffing PPE and for chemical handling must be followed rigorously.

Protocol for Donning PPE
  • Preparation: Ensure all required PPE is available and has been inspected for damage (e.g., cracks in goggles, pinholes in gloves).

  • Lab Coat: Put on the flame-resistant lab coat, ensuring all buttons are fastened.

  • Eye Protection: Put on chemical splash goggles.

  • Gloves: Put on the first pair of butyl rubber gloves. If double-gloving, put on the second pair over the first. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

Protocol for Doffing PPE (Contamination Removal)

The sequence of removing PPE is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand.

  • Gloves (Inner Pair/Single Pair): Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Dispose: Immediately dispose of the gloves in the designated hazardous waste container[6].

  • Lab Coat: Unfasten the lab coat. Remove it by peeling it off from the shoulders, turning the sleeves inside out. Avoid touching the exterior of the coat.

  • Goggles: Remove goggles last by handling the strap.

  • Hand Hygiene: Thoroughly wash your hands with soap and water after all PPE has been removed.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for managing spills and waste is a core component of laboratory safety[7].

Spill Response
  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an absorbent material (like vermiculite or sand) to contain the spill. Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) office.

    • Do not attempt to clean it up yourself.

Waste Disposal Protocol

All materials contaminated with 2-(2-Nitrophenyl)propan-1-ol are considered hazardous waste. This includes used PPE, contaminated absorbent materials, and empty chemical containers.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Container: Use a designated, leak-proof, and chemically compatible container for all solid and liquid waste. The container must be kept closed except when adding waste[6].

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-(2-Nitrophenyl)propan-1-ol"[6].

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Incineration under controlled conditions is often the preferred method for disposing of nitrophenols[8]. Never dispose of this chemical down the drain[4].

This comprehensive guide is intended to empower you, the researcher, with the knowledge and procedures necessary to handle 2-(2-Nitrophenyl)propan-1-ol safely. Your commitment to these protocols is the foundation of a strong safety culture.

References

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  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

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  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol.[Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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